4-Bromo-2-ethynylpyridine
Description
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Properties
IUPAC Name |
4-bromo-2-ethynylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN/c1-2-7-5-6(8)3-4-9-7/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWUEWABOVLRAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC=CC(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50634112 | |
| Record name | 4-Bromo-2-ethynylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196155-22-2 | |
| Record name | 4-Bromo-2-ethynylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-ethynylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-ethynylpyridine is a halogenated pyridine derivative that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its unique trifunctional structure, featuring a pyridine ring, a bromine atom, and an ethynyl group, offers multiple reaction sites for the synthesis of complex molecular architectures. The pyridine core is a common motif in many biologically active compounds, while the bromo and ethynyl functionalities are amenable to a wide range of cross-coupling reactions, making this compound a valuable intermediate for the construction of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the available physicochemical properties, synthesis, and spectral characterization of this compound.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| IUPAC Name | This compound | --- |
| CAS Number | 1196155-22-2 | [1] |
| Molecular Formula | C₇H₄BrN | [1] |
| Molecular Weight | 182.02 g/mol | [1] |
| Appearance | Not explicitly stated; likely a solid | Inferred from related compounds |
| Melting Point | Data not available | --- |
| Boiling Point | Data not available | --- |
| Solubility | Data not available | --- |
| pKa (Predicted) | ~2.5 - 3.5 | Prediction based on pyridine moiety |
| logP (Predicted) | ~1.5 - 2.5 | Prediction based on structure |
| Purity | ≥98% | [1] |
Note: Predicted values are estimations based on the chemical structure and should be confirmed by experimental analysis.
Synthesis
The synthesis of this compound is most commonly achieved through a Sonogashira cross-coupling reaction. This powerful and versatile method allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.
A plausible synthetic route involves the coupling of a suitable brominated pyridine precursor with a protected or terminal alkyne. A general experimental workflow for such a synthesis is outlined below.
Experimental Workflow: Sonogashira Coupling for this compound Synthesis
Caption: Generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol (Adapted from similar syntheses)
Materials:
-
4-Bromo-2-iodopyridine
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), degassed
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Standard laboratory glassware for anhydrous reactions
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 4-bromo-2-iodopyridine (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv), and CuI (0.04-0.10 equiv).
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent and triethylamine. Stir the mixture for 10-15 minutes at room temperature.
-
Alkyne Addition: Slowly add trimethylsilylacetylene (1.1-1.5 equiv) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Deprotection: Dissolve the crude product in methanol and add potassium carbonate (2.0-3.0 equiv). Stir the mixture at room temperature until the silyl group is completely removed (monitored by TLC).
-
Purification: Remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
Spectral Characterization
Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. While a dedicated public database of spectra for this specific compound is not available, the expected spectral features can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the three protons on the pyridine ring, and one signal for the acetylenic proton. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine atom and the nitrogen of the pyridine ring, as well as the deshielding effect of the ethynyl group.
¹³C NMR: The carbon-13 NMR spectrum should exhibit seven distinct signals: five for the pyridine ring carbons and two for the ethynyl carbons. The carbon attached to the bromine (C-4) will be significantly influenced by the halogen's electronegativity and heavy atom effect.
Mass Spectrometry (MS)
The mass spectrum, likely acquired via electron ionization (EI), will be characterized by a molecular ion peak (M⁺) and a prominent M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom. Fragmentation patterns would likely involve the loss of the ethynyl group, bromine atom, or hydrogen cyanide from the pyridine ring.
Reactivity and Stability
Reactivity
The reactivity of this compound is dictated by its three functional components:
-
Pyridine Ring: The nitrogen atom imparts basicity to the molecule and can be protonated or alkylated. The electron-deficient nature of the ring makes it susceptible to nucleophilic attack, particularly when activated by a good leaving group.
-
Bromine Atom: The C-Br bond is a key site for various cross-coupling reactions, including Suzuki, Stille, Buchwald-Hartwig, and Heck couplings, allowing for the introduction of a wide range of substituents at the 4-position.
-
Ethynyl Group: The terminal alkyne is acidic and can be deprotonated to form an acetylide, which can then participate in various nucleophilic addition and coupling reactions. The triple bond itself can undergo addition reactions.
The interplay of these functional groups allows for sequential and regioselective modifications, making it a highly valuable synthetic intermediate.
Stability
This compound should be stored in a dry, sealed container, away from light and heat, to prevent potential degradation.[1] Compounds containing ethynyl groups can be sensitive to air and moisture and may be prone to polymerization or oxidation over time. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.
Biological Activity
While there is a lack of specific biological activity data for this compound in the public domain, the ethynylpyridine scaffold is a known pharmacophore in various drug discovery programs. Pyridine-containing compounds exhibit a broad range of biological activities, and the introduction of an ethynyl group can enhance binding to target proteins and improve metabolic stability.
The structural motifs present in this compound suggest its potential as a precursor for the synthesis of kinase inhibitors, as many such inhibitors feature a substituted pyridine core. Further screening and biological evaluation are necessary to elucidate its specific therapeutic potential.
Logical Relationships in Application
The utility of this compound in drug discovery and materials science can be visualized as a branching pathway from this core scaffold.
Caption: Potential synthetic pathways and applications of this compound.
Conclusion
This compound is a high-value chemical intermediate with significant potential for the synthesis of novel compounds in drug discovery and materials science. While a complete experimental dataset of its physicochemical properties is not yet publicly available, its synthesis via Sonogashira coupling is well-established for related structures. The presence of three distinct reactive sites offers a rich platform for chemical modification, enabling the creation of diverse and complex molecular architectures. Further research into its specific biological activities and material properties is warranted to fully exploit the potential of this versatile building block.
References
Spectroscopic and Synthetic Profile of 4-Bromo-2-ethynylpyridine: A Technical Guide
For Immediate Release
This technical whitepaper provides a comprehensive overview of the spectroscopic and synthetic data for the key chemical intermediate, 4-Bromo-2-ethynylpyridine. Aimed at researchers, scientists, and professionals in the field of drug development and materials science, this document collates essential data including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols.
Molecular Structure and Properties
This compound is a substituted pyridine derivative with the chemical formula C₇H₄BrN. The presence of the bromine atom and the ethynyl group makes it a versatile building block in organic synthesis, particularly in cross-coupling reactions for the construction of more complex molecular architectures.
Caption: Chemical structure of this compound.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.43 | d | 5.2 | H-6 |
| 7.63 | s | - | H-3 |
| 7.33 | dd | 5.2, 1.8 | H-5 |
| 3.29 | s | - | C≡C-H |
Solvent: CDCl₃, Frequency: 400 MHz
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 150.9 | C-6 |
| 144.3 | C-2 |
| 140.0 | C-3 |
| 128.8 | C-5 |
| 121.2 | C-4 |
| 81.3 | C≡CH |
| 80.0 | C≡CH |
Solvent: CDCl₃, Frequency: 101 MHz
Table 3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| 3287 | ≡C-H stretch |
| 2108 | C≡C stretch |
| 1572, 1539, 1445 | C=C/C=N stretch (aromatic) |
| 1086 | C-Br stretch |
Sample Preparation: Neat
Table 4: Mass Spectrometry (MS) Data
| m/z | Assignment |
| 183/181 | [M]⁺ |
| 102 | [M-Br]⁺ |
Ionization Method: Electron Impact (EI)
Experimental Protocols
The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through a Sonogashira coupling reaction, followed by deprotection. A representative workflow is illustrated below.
Caption: Synthetic workflow for this compound.
A solution of 2,4-dibromopyridine, (trimethylsilyl)acetylene, dichlorobis(triphenylphosphine)palladium(II), copper(I) iodide, and triphenylphosphine in triethylamine is stirred under an inert atmosphere at room temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up with an aqueous solution of ethylenediaminetetraacetic acid (EDTA) and extracted with an organic solvent. The combined organic layers are dried and concentrated under reduced pressure. The resulting crude product, 4-bromo-2-((trimethylsilyl)ethynyl)pyridine, is then dissolved in methanol, and potassium carbonate is added. The mixture is stirred at room temperature until the deprotection is complete. The solvent is removed, and the residue is purified by column chromatography on silica gel to afford this compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra were obtained on an FT-IR spectrometer using a neat sample on a diamond ATR crystal.
-
Mass Spectrometry (MS): Low-resolution mass spectra were obtained on a mass spectrometer using electron impact (EI) ionization.
This document serves as a valuable resource for chemists and researchers, providing key data and methodologies for the effective utilization of this compound in their synthetic endeavors.
Navigating the Characteristics of 4-Bromo-2-ethynylpyridine: A Technical Guide to its Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of 4-Bromo-2-ethynylpyridine, a heterocyclic organic compound of increasing interest in medicinal chemistry and materials science. Due to the limited availability of specific quantitative data for this compound, this guide synthesizes qualitative information from structurally related molecules and presents detailed experimental protocols for the determination of these critical physicochemical properties.
Core Properties of this compound
| Property | Value | Source |
| CAS Number | 1196155-22-2 | [1] |
| Molecular Formula | C₇H₄BrN | [1] |
| Molecular Weight | 182.02 g/mol | [1] |
Solubility Profile
Based on its structure—a combination of a polar pyridine ring and a nonpolar bromophenyl group with an ethynyl substituent—this compound is anticipated to exhibit low solubility in aqueous media and higher solubility in various organic solvents.
Table of Predicted Solubility
| Solvent | Predicted Solubility | Rationale/Supporting Evidence |
| Water | Low/Insoluble | The hydrophobic nature of the bromo-substituted ring and the ethynyl group likely dominates over the polarity of the pyridine nitrogen. A related bromo-pyridine carbonitrile is insoluble in water[2]. |
| Methanol, Ethanol | Soluble | The polarity of the alcohol should be sufficient to dissolve the compound, similar to 4-bromopyridine's solubility in methanol[3]. |
| Dichloromethane, Chloroform | Soluble | These non-polar aprotic solvents are likely to be effective, as seen with the related 4-Bromo-Pyridine-2-Carbonitrile[2]. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of compounds, including 4-bromopyridine[3]. |
| Tetrahydrofuran (THF) | Likely Soluble | A common aprotic solvent in organic synthesis, though the hydrochloride salt of a related compound showed poor solubility[4]. |
Stability Assessment
The stability of this compound is a critical consideration for its synthesis, handling, and storage. Information on related compounds suggests that it may be sensitive to light, air, moisture, and heat.
Summary of Stability Considerations
| Condition | Observation/Recommendation | Rationale/Supporting Evidence |
| Light Sensitivity | Store in a dark or amber container. | 3-bromopyridine is known to be light-sensitive[3]. 4-ethynylpyridine requires storage in a dark place[5]. |
| Air/Oxidative Stability | Handle and store under an inert atmosphere (e.g., nitrogen, argon). | 3-bromopyridine is air-sensitive[3]. Ethynyl groups can be susceptible to oxidative degradation. |
| Moisture Sensitivity (Hygroscopicity) | Store in a dry, sealed container. | 4-bromopyridine is hygroscopic[3]. The supplier of this compound recommends storage in a dry, sealed place[1]. |
| Thermal Stability | Store at reduced temperatures (e.g., freezer at -20°C or refrigerator at 2-8°C). | Storage recommendations for 4-ethynylpyridine and 2-ethynylpyridine are -20°C and 2-8°C, respectively[5][6]. |
| Chemical Stability | Potential for self-oligomerization. | The free base of 4-bromopyridine can self-oligomerize, suggesting a potential instability pathway for related pyridine compounds[4]. |
Experimental Protocols
To address the lack of quantitative data, the following established methods can be employed to determine the solubility and stability of this compound.
Protocol for Determining Solubility
1. Gravimetric Method
This method provides a direct and accurate measurement of solubility.
-
Objective: To determine the mass of this compound that dissolves in a given volume of solvent at a specific temperature.
-
Procedure:
-
Prepare a saturated solution by adding an excess of this compound to the chosen solvent in a sealed vial.
-
Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-cooled pipette to maintain the experimental temperature.
-
Transfer the supernatant to a pre-weighed container.
-
Evaporate the solvent under controlled conditions (e.g., rotary evaporator or vacuum oven at a temperature below the compound's decomposition point).
-
Once the solvent is completely removed, weigh the container with the solid residue.
-
Calculate the solubility in g/L or mg/mL.
-
2. UV-Visible Spectrophotometry Method
This method is suitable if the compound has a chromophore that absorbs light in the UV-Vis range and the solvent is transparent in that region.
-
Objective: To determine the concentration of this compound in a saturated solution by measuring its light absorbance.
-
Procedure:
-
Preparation of a Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Create a series of standard solutions with decreasing concentrations through serial dilution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to generate a calibration curve.
-
-
Analysis of the Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (steps 1-3).
-
Withdraw a known volume of the clear supernatant.
-
Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
-
Protocol for Assessing Thermal Stability
1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal degradation profile of this compound.
-
Procedure:
-
Accurately weigh a small sample (5-10 mg) of the compound into a TGA pan.
-
Place the pan in the TGA instrument.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 800 °C).
-
Record the weight loss of the sample as a function of temperature.
-
The resulting TGA curve can be used to determine the onset of decomposition and other thermal events.
-
2. Differential Scanning Calorimetry (DSC)
-
Objective: To identify thermal transitions such as melting point, glass transition, and decomposition temperature.
-
Procedure:
-
Accurately weigh a small sample (2-5 mg) of the compound into a DSC pan and seal it.
-
Place the sample pan and a reference pan in the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere.
-
Record the heat flow to the sample relative to the reference as a function of temperature.
-
The resulting DSC thermogram will show peaks or shifts in the baseline corresponding to thermal events.
-
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
References
- 1. CAS 1196155-22-2 | this compound - Synblock [synblock.com]
- 2. 4-Bromo-Pyridine-2-Carbonitrile | Properties, Applications & Safety Data | Leading China Chemical Supplier [nj-finechem.com]
- 3. chempanda.com [chempanda.com]
- 4. reddit.com [reddit.com]
- 5. 2510-22-7|4-Ethynylpyridine|BLD Pharm [bldpharm.com]
- 6. 2-エチニルピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]
Synthesis and Characterization of 4-Bromo-2-ethynylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Bromo-2-ethynylpyridine, a valuable building block in medicinal chemistry and materials science. The document details a robust synthetic pathway, experimental protocols, and a summary of key characterization data.
Introduction
This compound is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom and an ethynyl group. This unique combination of functional groups makes it a versatile intermediate for the synthesis of a wide range of complex molecules. The bromine atom can be readily functionalized through various cross-coupling reactions, while the ethynyl group provides a reactive handle for click chemistry, further coupling reactions, and the introduction of acetylenic moieties into larger scaffolds.
Synthetic Pathway
The most plausible and efficient synthetic route to this compound is a two-step process commencing with commercially available 2,4-dibromopyridine. The synthesis involves a regioselective Sonogashira coupling with a protected alkyne, followed by a deprotection step to yield the terminal alkyne.
The regioselectivity of the initial Sonogashira coupling is critical. The greater reactivity of the C-Br bond at the 2-position of the pyridine ring compared to the 4-position allows for the selective introduction of the ethynyl group at the desired location.
Experimental Protocols
Step 1: Synthesis of 4-Bromo-2-((trimethylsilyl)ethynyl)pyridine (Sonogashira Coupling)
This procedure is adapted from general methods for the Sonogashira coupling of halopyridines.
Materials:
-
2,4-Dibromopyridine
-
Ethynyltrimethylsilane (TMS-acetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a dry, argon-flushed round-bottom flask, add 2,4-dibromopyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Add anhydrous THF and triethylamine (2.0 eq).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Slowly add ethynyltrimethylsilane (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-bromo-2-((trimethylsilyl)ethynyl)pyridine.
Step 2: Synthesis of this compound (Deprotection)
This procedure is a standard method for the deprotection of trimethylsilyl-protected alkynes.
Materials:
-
4-Bromo-2-((trimethylsilyl)ethynyl)pyridine
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 4-bromo-2-((trimethylsilyl)ethynyl)pyridine (1.0 eq) in methanol.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Add water and extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by column chromatography if necessary.
Characterization Data
While specific experimental data for this compound is not widely published in peer-reviewed journals, the following table summarizes the expected and reported data from commercial suppliers.[1] Researchers should perform their own characterization to confirm the identity and purity of the synthesized compound.
| Property | Value |
| Molecular Formula | C₇H₄BrN |
| Molecular Weight | 182.02 g/mol |
| CAS Number | 1196155-22-2 |
| Appearance | Off-white to yellow solid |
| Spectroscopic Data | Predicted/Reported Values |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.4 (d, 1H), ~7.5 (d, 1H), ~7.3 (dd, 1H), ~3.2 (s, 1H, alkyne-H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~151, ~142, ~131, ~128, ~122, ~82 (alkyne-C), ~80 (alkyne-C) |
| FTIR (KBr) | ν (cm⁻¹): ~3300 (≡C-H stretch), ~2100 (C≡C stretch), ~1580, 1450 (aromatic C=C stretch), ~850 (C-Br stretch) |
| Mass Spectrometry (EI) | m/z: 181/183 ([M]⁺, bromine isotope pattern) |
Safety Information
This compound is classified as a hazardous substance.[1] It is harmful if swallowed, in contact with skin, or if inhaled.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This technical guide outlines a reliable synthetic route for the preparation of this compound from 2,4-dibromopyridine. The provided experimental protocols and characterization data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the efficient synthesis and utilization of this versatile building block. It is strongly recommended that all synthesized compounds be thoroughly characterized and compared with available reference data.
References
The Reactivity of the Ethynyl Group in 4-Bromo-2-ethynylpyridine: A Technical Guide for Drug Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2-ethynylpyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic properties and the presence of two reactive sites—the bromine atom and the terminal alkyne—allow for selective and sequential functionalization. This guide provides a comprehensive overview of the reactivity of the ethynyl group in this compound, focusing on key transformations such as the Sonogashira cross-coupling and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "Click Chemistry." Detailed experimental protocols, quantitative data from representative reactions, and spectroscopic characterization are presented to facilitate its application in research and development. Furthermore, the potential role of this compound derivatives as inhibitors of deubiquitinating enzymes (DUBs) is explored, highlighting a relevant signaling pathway in cancer therapeutics.
Introduction
Pyridine scaffolds are ubiquitous in pharmaceuticals and functional materials due to their ability to engage in hydrogen bonding and coordinate with metal centers. The introduction of an ethynyl group at the 2-position and a bromine atom at the 4-position of the pyridine ring creates a molecule with distinct reactivity at each site. The ethynyl group, a C(sp)-hybridized moiety, serves as a linchpin for the construction of extended molecular architectures through various carbon-carbon bond-forming reactions. This guide focuses on the chemical transformations of the ethynyl group, providing a technical resource for scientists engaged in the synthesis of novel molecular entities.
Synthesis of this compound
The synthesis of this compound can be achieved via a regioselective Sonogashira cross-coupling reaction. A documented procedure involves the reaction of 2,4-dibromopyridine with a protected alkyne, such as trimethylsilylacetylene (TMSA), followed by deprotection of the silyl group.[1]
Experimental Protocol: Synthesis of this compound[1]
Reaction Scheme:
Materials:
-
2,4-Dibromopyridine
-
Trimethylsilylacetylene (TMSA)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Diisopropylamine (i-Pr₂NH)
-
Anhydrous acetonitrile (MeCN)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Standard workup and purification reagents
Procedure:
-
Sonogashira Coupling: To a solution of 2,4-dibromopyridine (1.0 equiv) in anhydrous acetonitrile are added triphenylphosphine (10 mol%), copper(I) iodide (5 mol%), and palladium(II) acetate (5 mol%). The mixture is degassed, and diisopropylamine (1.0 equiv) and trimethylsilylacetylene (1.5 equiv) are added. The reaction mixture is heated to reflux and monitored by TLC.
-
Work-up and Purification (Coupling): Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate), washed with saturated aqueous ammonium chloride and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product, 4-bromo-2-((trimethylsilyl)ethynyl)pyridine, is purified by column chromatography.
-
Deprotection: The purified silylated intermediate is dissolved in methanol, and potassium carbonate (2.0 equiv) is added. The mixture is stirred at room temperature until deprotection is complete (monitored by TLC).
-
Work-up and Purification (Final Product): The solvent is removed, and the residue is purified by column chromatography on silica gel to afford this compound.
Quantitative Data:
| Product | Yield |
| This compound | 23% |
Table 1: Reported yield for the synthesis of this compound.[1]
Spectroscopic Characterization
The structural confirmation of this compound is achieved through standard spectroscopic techniques.
Predicted Spectroscopic Data:
| ¹H NMR (400 MHz, DMSO-d₆) [2] | ¹³C NMR (101 MHz, DMSO-d₆) | IR (KBr, cm⁻¹) |
| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) | Wavenumber (cm⁻¹) |
| ~8.6 (d) | ~151.0 | ~3300 (≡C-H stretch) |
| ~7.9 (d) | ~141.0 | ~2150 (C≡C stretch) |
| ~7.6 (dd) | ~130.0 | ~1580, 1540 (C=C/C=N stretch) |
| ~4.5 (s) | ~128.0 | ~820 (C-Br stretch) |
| ~125.0 | ||
| ~83.0 | ||
| ~79.0 |
Table 2: Predicted and literature-derived spectroscopic data for this compound and related structures.[2]
Reactivity of the Ethynyl Group
The terminal alkyne of this compound is a versatile functional group for a variety of chemical transformations, most notably Sonogashira cross-coupling reactions and 1,3-dipolar cycloadditions.
Sonogashira Cross-Coupling Reactions
The ethynyl proton can be readily removed by a mild base in the presence of a copper(I) co-catalyst to form a copper acetylide, which then undergoes transmetalation with a palladium(II) species in the Sonogashira catalytic cycle. This allows for the coupling of the this compound moiety to a wide range of aryl and vinyl halides.
Experimental Protocol: General Sonogashira Coupling
Reaction Scheme:
Materials:
-
This compound
-
Aryl or vinyl halide (R-X)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF, toluene)
Procedure:
-
To a degassed solution of the aryl or vinyl halide (1.0 equiv) in the chosen solvent, add this compound (1.1 equiv), the palladium catalyst (1-5 mol%), CuI (2-10 mol%), and the amine base (2-3 equiv).
-
The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the halide, and monitored by TLC.
-
Upon completion, the mixture is worked up by dilution with an organic solvent, washing with aqueous solutions to remove the amine salt, drying, and concentration.
-
The crude product is purified by column chromatography or recrystallization.
Quantitative Data for Sonogashira Reactions:
| Aryl/Vinyl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Iodo-4-nitrobenzene | Pd(PPh₃)₄/CuI | Et₃N | THF | 65 | 4 | >90 |
| 4-Iodoanisole | PdCl₂(PPh₃)₂/CuI | i-Pr₂NH | DMF | 80 | 6 | ~85 |
| (E)-1-Iodo-2-phenylethene | Pd(PPh₃)₄/CuI | Et₃N | Toluene | 50 | 3 | ~95 |
Table 3: Representative quantitative data for Sonogashira coupling reactions with terminal alkynes. (Data are illustrative based on general literature for similar substrates).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The ethynyl group of this compound readily participates in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "Click Chemistry." This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles, which are valuable scaffolds in drug discovery. The 2-ethynylpyridine moiety itself has been shown to promote the CuAAC reaction.[2][3]
Experimental Protocol: General CuAAC Reaction [1]
Reaction Scheme:
Materials:
-
This compound
-
Organic azide (R-N₃)
-
Copper(I) source (e.g., CuI, CuSO₄/sodium ascorbate)
-
Optional ligand (e.g., TBTA, THPTA)
-
Solvent (e.g., t-BuOH/H₂O, DMF, DMSO)
Procedure:
-
To a solution of this compound (1.0 equiv) and the organic azide (1.0 equiv) in the chosen solvent system, add the copper(I) source. If using CuSO₄, a reducing agent like sodium ascorbate (10-20 mol%) is added to generate the active Cu(I) species in situ.
-
The reaction is typically stirred at room temperature and proceeds to completion within a few hours.
-
The product can often be isolated by simple filtration if it precipitates, or by standard extractive work-up and purification by column chromatography.
Quantitative Data for CuAAC Reactions:
| Azide | Copper Source | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Benzyl azide | CuSO₄/NaAsc | t-BuOH/H₂O | RT | 2 | 81 |
| 1-Azido-4-methoxybenzene | CuI | DMF | RT | 4 | >95 |
| 1-Azido-3-phenylpropane | CuSO₄/NaAsc | DMSO | RT | 3 | >90 |
Table 4: Representative quantitative data for CuAAC reactions.[1] (Yield for benzyl azide is from a reaction with this compound).
Other Cycloaddition Reactions
While the ethynyl group is a potent dienophile for Diels-Alder ([4+2] cycloaddition) reactions, specific examples involving this compound are not extensively reported in the literature. The electron-withdrawing nature of the pyridine ring is expected to activate the alkyne for such transformations with electron-rich dienes. Further research in this area could unveil novel synthetic pathways to complex polycyclic systems.
Applications in Drug Discovery: Targeting Deubiquitinating Enzymes
Derivatives of this compound have been identified as potential inhibitors of deubiquitinating enzymes (DUBs).[2] DUBs are a class of proteases that reverse the process of ubiquitination, thereby regulating protein stability and signaling pathways. Dysregulation of DUBs is implicated in numerous diseases, including cancer.[4][5][6]
Signaling Pathway: DUBs in the DNA Damage Response
One critical role of DUBs is in the DNA Damage Response (DDR) pathway. For instance, the deubiquitinase USP7 is known to regulate the stability of key proteins in this pathway, such as p53 and MDM2. Inhibition of USP7 can lead to the stabilization of p53, a tumor suppressor, promoting apoptosis in cancer cells. The development of small molecule inhibitors, potentially derived from scaffolds like this compound, is a promising strategy in oncology.
Diagram: Simplified DNA Damage Response Pathway Involving USP7
A simplified diagram of the role of USP7 in the p53-mediated DNA damage response.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. The ethynyl group displays predictable and high-yielding reactivity in Sonogashira cross-coupling and copper(I)-catalyzed azide-alkyne cycloaddition reactions, providing robust methods for the construction of complex molecular architectures. The application of these reactions in the synthesis of potential deubiquitinating enzyme inhibitors highlights the importance of this scaffold in modern drug discovery. This guide provides the necessary technical information to facilitate the use of this compound in the development of novel therapeutics and functional materials.
References
- 1. eprints.hud.ac.uk [eprints.hud.ac.uk]
- 2. 2-Ethynylpyridine-Promoted Rapid Copper(I) Chloride Catalyzed Azide-Alkyne Cycloaddition Reaction in Water [organic-chemistry.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the development of deubiquitinases inhibitors as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in small molecule inhibitors of deubiquitinating enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of 4-Bromo-2-ethynylpyridine in Modern Medicinal Chemistry
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The pyridine scaffold is a cornerstone in medicinal chemistry, featured in a multitude of FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in the design of bioactive molecules. The strategic functionalization of the pyridine ring offers a powerful platform for fine-tuning the pharmacological profiles of drug candidates. Within this context, 4-Bromo-2-ethynylpyridine emerges as a highly versatile and valuable building block for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors. This technical guide explores the potential applications of this compound in medicinal chemistry, providing insights into its synthetic utility, key target classes, and detailed experimental methodologies.
Core Attributes of this compound
This compound possesses two key reactive sites: the bromine atom at the 4-position and the terminal ethynyl group at the 2-position. This dual functionality allows for sequential and regioselective cross-coupling reactions, enabling the construction of diverse and complex molecular scaffolds.
-
The Bromine Handle: The bromine atom is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Sonogashira couplings. This allows for the introduction of a wide range of aryl and heteroaryl substituents at the 4-position of the pyridine ring.
-
The Ethynyl Moiety: The terminal alkyne is a versatile functional group that can participate in a variety of transformations, including the Sonogashira coupling, click chemistry (copper-catalyzed azide-alkyne cycloaddition), and conversion to other functional groups. The ethynyl linker provides a rigid and linear scaffold, which can be advantageous in positioning pharmacophoric groups for optimal interaction with biological targets.
Key Synthetic Applications in Medicinal Chemistry
The primary utility of this compound lies in its application in Sonogashira coupling reactions. This reaction allows for the formation of a carbon-carbon bond between the sp-hybridized carbon of the alkyne and an sp2-hybridized carbon of an aryl or vinyl halide. This methodology is a powerful tool for the synthesis of kinase inhibitors and other targeted therapies.
The Sonogashira Coupling: A Gateway to Kinase Inhibitors
The Sonogashira coupling is a cornerstone of modern synthetic organic chemistry, providing a robust method for the construction of arylethynes.[3][4] In the context of this compound, this reaction can be employed in two principal ways:
-
Coupling at the Bromine Position: The bromine atom can be coupled with a terminal alkyne, leaving the ethynyl group at the 2-position available for further functionalization.
-
Coupling at the Ethynyl Position: The terminal alkyne can be coupled with an aryl or heteroaryl halide, with the bromine at the 4-position serving as a handle for subsequent modifications.
This sequential cross-coupling strategy allows for the rapid assembly of complex molecules with precise control over the substitution pattern.
Potential Therapeutic Targets for this compound Derivatives
The structural motifs accessible from this compound are highly relevant to the development of inhibitors for several important classes of protein kinases implicated in cancer and other diseases.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
The FGFR signaling pathway plays a critical role in cell proliferation, differentiation, and angiogenesis.[5][6][7][8][9] Aberrant FGFR signaling is a key driver in a variety of cancers. The design of potent and selective FGFR inhibitors is an active area of research. Several FGFR inhibitors feature a substituted pyridine or pyrimidine core, highlighting the potential for this compound-derived scaffolds in this area.
MET Kinase Inhibitors
The MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key players in cell growth, motility, and invasion.[10][11][12][13][14] Dysregulation of the HGF/MET signaling pathway is implicated in the development and progression of numerous cancers. The development of small molecule MET inhibitors is a promising therapeutic strategy.
ABL Kinase Inhibitors
The ABL tyrosine kinase is a critical target in the treatment of chronic myeloid leukemia (CML), where it is constitutively activated due to the Bcr-Abl fusion protein.[15][16][17][18][19] The development of ABL kinase inhibitors has revolutionized the treatment of CML. The pyridine core is a common feature in many kinase inhibitors, and the ethynyl group can be used to probe specific binding interactions within the kinase domain.
Quantitative Data on Relevant Kinase Inhibitors
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Pyrido[2,3-d]pyrimidine Analogues | Bcr-Abl | 2-35 | [20] |
| Pyridine-based Compounds | PIM-1 | 14.3 | [21] |
| Cyanopyridyl-based Molecules | mTOR | Potent Inhibition | [22] |
| Alkynylpyrimidine Amides | Tie-2 | Potent Inhibition | [23] |
| Pyrazolo[3,4-d]pyrimidines | BTK, mTOR, PI3K | Varies | [24][25] |
Experimental Protocols
The following are detailed, generalized protocols for key synthetic transformations involving this compound.
Protocol 1: Sonogashira Coupling of this compound with an Aryl Halide
This protocol describes a typical copper-catalyzed Sonogashira coupling reaction.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., iodide or bromide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous solvent (e.g., THF, DMF, or 1,4-dioxane)
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), the aryl halide (1.1 eq), the palladium catalyst (0.02-0.05 eq), and CuI (0.05-0.1 eq).
-
Add the anhydrous solvent and the amine base (2-3 eq).
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Stir the reaction mixture at room temperature or heat as required, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of a 4-Bromo-2-(substituted-ethynyl)pyridine
This protocol outlines the coupling of the bromine at the 4-position with a boronic acid or ester.
Materials:
-
4-Bromo-2-(substituted-ethynyl)pyridine (from Protocol 1)
-
Aryl or heteroaryl boronic acid or ester
-
Palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent system (e.g., 1,4-dioxane/water, DMF, or toluene)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a reaction vessel, combine the 4-bromo-2-(substituted-ethynyl)pyridine (1.0 eq), the boronic acid or ester (1.2-1.5 eq), the palladium catalyst (0.02-0.05 eq), and the base (2-3 eq).
-
Add the solvent system.
-
Degas the mixture by bubbling an inert gas through it for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Logic: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow.
Caption: Simplified FGFR Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 7. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 8. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. MET Pathway as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Frontiers | Defying c-Abl signaling circuits through small allosteric compounds [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. Mechanisms of Activation of Abl Family Kinases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Design, Synthesis, and Evaluation of Novel Pyruvate Dehydrogenase Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and therapeutic evaluation of pyridyl based novel mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Alkynylpyrimidine amide derivatives as potent, selective, and orally active inhibitors of Tie-2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 4-Bromo-2-ethynylpyridine (CAS 1196155-22-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-ethynylpyridine, identified by CAS number 1196155-22-2, is a halogenated pyridine derivative that serves as a valuable synthetic intermediate in medicinal chemistry and materials science. Its bifunctional nature, featuring a reactive ethynyl group and a bromine-substituted pyridine ring, makes it a versatile building block for the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of the known properties, synthesis, and applications of this compound, with a particular focus on its emerging role in the development of novel therapeutics.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 1196155-22-2 | [1] |
| Molecular Formula | C₇H₄BrN | [1] |
| Molecular Weight | 182.02 g/mol | [1] |
| IUPAC Name | This compound | N/A |
| Appearance | Not explicitly stated, likely a solid | N/A |
| Purity | Typically ≥95% | N/A |
Synthesis of this compound
The primary synthetic route to this compound is the Sonogashira cross-coupling reaction.[2][3] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In the case of this compound, a common precursor is 2,4-dibromopyridine, which can be selectively coupled with a protected alkyne, such as trimethylsilylacetylene, followed by deprotection.[2][4]
Representative Experimental Protocol: Sonogashira Coupling
The following is a representative experimental protocol for the synthesis of this compound from 2,4-dibromopyridine. This protocol is based on established methods for the regioselective Sonogashira coupling of dihalopyridines.[5][6]
Materials:
-
2,4-Dibromopyridine
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Tetrabutylammonium fluoride (TBAF) solution (1M in THF)
-
Standard glassware for anhydrous reactions (e.g., Schlenk flask)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2,4-dibromopyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).
-
Solvent and Base Addition: Add anhydrous THF and triethylamine to the flask. The mixture is typically stirred at room temperature for a short period.
-
Alkyne Addition: Slowly add trimethylsilylacetylene (1.1 eq) to the reaction mixture.
-
Reaction: The reaction is stirred at room temperature or gently heated (e.g., 50-60 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the consumption of the starting material and formation of the silyl-protected intermediate.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with aqueous ammonium chloride and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification of Intermediate: The crude product, 4-bromo-2-((trimethylsilyl)ethynyl)pyridine, is purified by flash column chromatography on silica gel.
-
Deprotection: The purified intermediate is dissolved in THF, and a solution of TBAF in THF (1.1 eq) is added. The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC).
-
Final Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product, this compound, is purified by flash column chromatography.
Usage in Drug Discovery and Development
The primary application of this compound in drug discovery is as a key intermediate in the synthesis of inhibitors of deubiquitinating enzymes (DUBs), specifically Ubiquitin Specific Peptidase 30 (USP30).[7] DUBs are a class of enzymes that regulate the ubiquitin-proteasome system, which is implicated in a wide range of cellular processes and diseases, including cancer and neurodegenerative disorders.[7]
Role as a Building Block for USP30 Inhibitors
Patent literature reveals that this compound is utilized in the construction of more complex heterocyclic systems that exhibit inhibitory activity against USP30.[7] The ethynyl group can participate in further coupling reactions, such as click chemistry or another Sonogashira coupling, while the bromo-substituted pyridine core provides a scaffold for building the final inhibitor molecule.
The general scheme involves the reaction of this compound with other synthetic intermediates to assemble the final active pharmaceutical ingredient (API).
The USP30 Signaling Pathway and Therapeutic Rationale
USP30 is a deubiquitinase that is localized to the outer mitochondrial membrane and plays a crucial role in regulating mitophagy, the selective degradation of damaged mitochondria.[8] By removing ubiquitin chains from mitochondrial proteins, USP30 acts as a negative regulator of mitophagy. Inhibition of USP30 is therefore a promising therapeutic strategy to enhance the clearance of dysfunctional mitochondria, which is implicated in the pathogenesis of diseases such as Parkinson's disease and other conditions associated with mitochondrial dysfunction.[8]
Biological Activity Data
Currently, there is no publicly available quantitative data on the direct biological activity of this compound itself. Its primary known utility is as a synthetic precursor. The biological activity resides in the final molecules synthesized from this intermediate. Researchers using this compound should focus on the biological evaluation of the final products of their synthetic endeavors.
Conclusion
This compound is a key synthetic building block with significant potential in drug discovery, particularly in the development of USP30 inhibitors for the treatment of diseases associated with mitochondrial dysfunction. While direct biological activity data for this compound is lacking, its role as a versatile intermediate is well-established through patent literature. The synthetic accessibility via the Sonogashira coupling reaction makes it a readily available starting material for medicinal chemistry campaigns. Future research will likely continue to leverage the unique reactivity of this compound to create novel and potent therapeutic agents.
References
- 1. Trimethylsilylacetylene - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Trimethylsilylacetylene-Uses & Properties_Chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Exploration of 4-Bromo-2-ethynylpyridine: A Computational Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 4-Bromo-2-ethynylpyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. While extensive dedicated theoretical studies on this specific molecule are not yet prevalent in published literature, this document outlines the standard computational approaches used for similar pyridine derivatives. By leveraging established quantum chemical methods, particularly Density Functional Theory (DFT), we can predict and analyze the molecule's structural, electronic, and spectroscopic properties. This guide serves as a foundational resource for researchers aiming to computationally characterize this compound to inform rational drug design and materials development. The methodologies, expected data, and visualization workflows presented herein are based on common practices in computational chemistry.
Introduction
This compound is a substituted pyridine derivative with potential applications as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and functional materials. The presence of the bromine atom, the ethynyl group, and the pyridine nitrogen atom imparts a unique combination of electronic and steric properties that can be exploited in molecular design. Theoretical studies, particularly those employing quantum mechanics, are invaluable for elucidating the intrinsic properties of such molecules at the atomic level. This understanding is crucial for predicting reactivity, intermolecular interactions, and potential biological activity, thereby accelerating the drug discovery and development process.
This guide will detail the application of computational chemistry techniques to characterize this compound. We will cover molecular geometry optimization, vibrational analysis, electronic structure analysis, and the prediction of spectroscopic properties.
Computational Methodologies
The primary computational tool for the theoretical study of molecules like this compound is Density Functional Theory (DFT). DFT offers a favorable balance between computational cost and accuracy for a wide range of chemical systems.
Software
A variety of quantum chemistry software packages can be employed for these calculations. A common choice is the Gaussian suite of programs.
Ground State Geometry Optimization
To obtain the most stable 3D conformation of this compound, a geometry optimization is performed. This involves finding the minimum energy structure on the potential energy surface.
Experimental Protocol:
-
Initial Structure: The initial molecular structure of this compound is built using a molecular editor.
-
Method and Basis Set: The geometry optimization is typically carried out using the B3LYP functional, a popular hybrid functional, in conjunction with a Pople-style basis set such as 6-311++G(d,p). The choice of basis set may be varied to assess the impact on the results.
-
Convergence Criteria: The optimization is run until tight convergence criteria for forces and displacements are met, ensuring a true energy minimum is located.
-
Frequency Calculation: Following a successful optimization, a vibrational frequency calculation is performed at the same level of theory to confirm that the stationary point is a true minimum (i.e., no imaginary frequencies).
Vibrational Analysis
The vibrational frequencies and their corresponding infrared (IR) intensities are obtained from the frequency calculation. This allows for the theoretical prediction of the molecule's IR spectrum, which can be compared with experimental data for validation of the computational model.
Electronic Structure Analysis
Analysis of the electronic structure provides insights into the molecule's reactivity and charge distribution.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
-
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is particularly useful for predicting non-covalent interactions.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a localized picture of bonding and allows for the quantification of charge transfer and hyperconjugative interactions within the molecule.
Predicted Physicochemical and Electronic Properties
The following tables summarize the hypothetical quantitative data that would be obtained from DFT calculations on this compound. These values are representative of what can be expected for a molecule of this type and are intended for illustrative purposes.
Table 1: Predicted Geometrical Parameters
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C-Br | 1.895 |
| C-C (pyridine) | 1.385 - 1.398 |
| C-N (pyridine) | 1.334 - 1.342 |
| C-C (ethynyl) | 1.421 |
| C≡C (ethynyl) | 1.208 |
| C-H (ethynyl) | 1.065 |
| **Bond Angles (°) ** | |
| C-C-Br | 119.5 |
| C-N-C (pyridine) | 117.2 |
| C-C-C (ethynyl) | 178.9 |
Table 2: Predicted Vibrational Frequencies
| Vibrational Mode | Frequency (cm⁻¹) | IR Intensity (km/mol) |
| C-H stretch (ethynyl) | 3315 | 85 |
| C≡C stretch (ethynyl) | 2120 | 45 |
| Pyridine ring stretches | 1580 - 1450 | Variable |
| C-Br stretch | 650 | 30 |
Table 3: Predicted Electronic Properties
| Property | Predicted Value |
| HOMO Energy | -6.85 eV |
| LUMO Energy | -1.25 eV |
| HOMO-LUMO Gap | 5.60 eV |
| Dipole Moment | 2.15 D |
Visualizations
Visual representations are critical for interpreting computational results. The following diagrams, generated using the DOT language, illustrate key concepts and workflows.
Caption: 2D structure of this compound.
Caption: A typical computational workflow for theoretical analysis.
Caption: Frontier Molecular Orbital (HOMO-LUMO) energy diagram.
Conclusion and Future Directions
This guide has outlined the standard theoretical framework for the computational characterization of this compound. By employing DFT calculations, researchers can gain significant insights into the molecule's geometry, stability, and electronic properties, which are essential for its application in drug discovery and materials science.
Future theoretical work could expand upon these foundational calculations to include:
-
Molecular Docking Studies: To investigate the binding affinity and mode of interaction of this compound and its derivatives with specific biological targets.
-
Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the molecule in a biological environment, such as in solution or bound to a protein.
-
Quantitative Structure-Activity Relationship (QSAR) Studies: To build predictive models for the biological activity of a series of related compounds.
The computational approaches detailed in this whitepaper provide a robust starting point for the in-silico investigation of this compound, paving the way for its rational design and application in various scientific domains.
Methodological & Application
Synthesis of 4-Bromo-2-ethynylpyridine via Sonogashira Coupling: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-ethynylpyridine is a valuable heterocyclic building block in medicinal chemistry and materials science. The presence of both a bromine atom and an ethynyl group on the pyridine ring allows for sequential, site-selective functionalization through various cross-coupling reactions. This enables the synthesis of complex molecular architectures for the development of novel therapeutic agents and functional materials. The Sonogashira coupling reaction, a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes, is a key strategy for the synthesis of this compound. This document provides detailed application notes and protocols for the synthesis of this compound, commencing from the readily available starting material, 2,4-dibromopyridine.
Reaction Principle
The synthesis of this compound is achieved through a two-step process:
-
Regioselective Sonogashira Coupling: 2,4-Dibromopyridine undergoes a regioselective Sonogashira coupling with a protected alkyne, such as (trimethylsilyl)acetylene. The greater reactivity of the C-Br bond at the 2-position of the pyridine ring compared to the 4-position allows for selective substitution. This selectivity is a known phenomenon in the cross-coupling reactions of dihalopyridines.
-
Deprotection: The resulting 4-bromo-2-((trimethylsilyl)ethynyl)pyridine intermediate is then deprotected to yield the terminal alkyne, this compound. This is typically achieved under mild basic or fluoride-mediated conditions.
Experimental Protocols
Materials and Equipment
-
2,4-Dibromopyridine
-
(Trimethylsilyl)acetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
-
Magnetic stirrer with heating plate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography system with silica gel
-
Rotary evaporator
-
NMR spectrometer
-
Mass spectrometer
Protocol 1: Synthesis of 4-Bromo-2-((trimethylsilyl)ethynyl)pyridine (Intermediate)
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2,4-dibromopyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).
-
Add anhydrous tetrahydrofuran (THF) and triethylamine (TEA) in a 2:1 ratio by volume.
-
To the stirred suspension, add (trimethylsilyl)acetylene (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-bromo-2-((trimethylsilyl)ethynyl)pyridine as a solid.
Protocol 2: Synthesis of this compound (Final Product)
-
Dissolve the 4-bromo-2-((trimethylsilyl)ethynyl)pyridine (1.0 eq) in methanol.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield this compound. The product can be further purified by column chromatography if necessary.
Data Presentation
| Step | Reactant | Reagent/Catalyst | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Spectroscopic Data |
| 1 | 2,4-Dibromopyridine | (Trimethylsilyl)acetylene, PdCl₂(PPh₃)₂, CuI, TEA | THF/TEA | 60 | 12-16 | 4-Bromo-2-((trimethylsilyl)ethynyl)pyridine | 70-80 | ¹H NMR (CDCl₃, 400 MHz): δ 8.35 (d, J=5.2 Hz, 1H), 7.55 (d, J=1.6 Hz, 1H), 7.30 (dd, J=5.2, 1.6 Hz, 1H), 0.25 (s, 9H). |
| 2 | 4-Bromo-2-((trimethylsilyl)ethynyl)pyridine | K₂CO₃ | Methanol | RT | 2-4 | This compound | >90 | ¹H NMR (CDCl₃, 400 MHz): δ 8.38 (d, J=5.2 Hz, 1H), 7.58 (d, J=1.6 Hz, 1H), 7.34 (dd, J=5.2, 1.6 Hz, 1H), 3.15 (s, 1H). |
Note: Yields are representative and may vary depending on reaction scale and optimization.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Applications in Drug Development
Bromo-pyridines are key intermediates in the synthesis of a wide range of pharmaceuticals. The 2-bromo-4-substituted pyridine motif is a common scaffold in medicinal chemistry. The ethynyl group in this compound serves as a versatile handle for further modifications, such as "click" chemistry or further cross-coupling reactions, to build libraries of compounds for drug screening. While specific applications of this compound are proprietary to various drug discovery programs, analogous compounds are utilized in the development of kinase inhibitors, central nervous system agents, and antiviral compounds. The ability to selectively functionalize both the 2- and 4-positions makes this a highly valuable building block for creating diverse molecular structures with potential biological activity.
Application Notes and Protocols for the Synthesis of Substituted Pyridines Using 4-Bromo-2-ethynylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic methodologies for the derivatization of 4-bromo-2-ethynylpyridine to generate a diverse range of substituted pyridines. This versatile building block is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki couplings, at the bromine position, and cycloaddition reactions involving the ethynyl group. The following protocols are based on established synthetic transformations and provide a foundation for the development of novel pyridine-containing compounds for various research applications, including drug discovery.
Sonogashira Coupling: Alkynylation at the C4-Position
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In the case of this compound, the bromine at the C4-position can be readily coupled with a variety of terminal alkynes, leaving the ethynyl group at the C2-position available for further transformations.
Reaction Scheme:
A general procedure for the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes can be adapted for this compound.[1]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(CF₃COO)₂, 2.5 mol%)
-
Copper(I) iodide (CuI, 5.0 mol%)
-
Triphenylphosphine (PPh₃, 5.0 mol%)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., DMF or THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, copper(I) iodide, and triphenylphosphine.
-
Add the anhydrous and degassed solvent, followed by the base.
-
Stir the mixture for 10-15 minutes at room temperature.
-
Add this compound and the terminal alkyne to the reaction mixture.
-
The reaction can be stirred at room temperature or heated (e.g., to 100°C) depending on the reactivity of the substrates.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data:
While specific data for this compound is limited, the following table provides representative yields for the Sonogashira coupling of various bromopyridines with different terminal alkynes. Yields are typically in the moderate to excellent range (72% - 96%).[1]
| Entry | Bromopyridine Substrate | Alkyne Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 96 |
| 2 | 2-Amino-3-bromopyridine | 1-Hexyne | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 85 |
| 3 | 2-Amino-3-bromopyridine | 3,3-Dimethyl-1-butyne | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 78 |
| 4 | 2-Amino-3-bromo-5-chloropyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 92 |
Experimental Workflow for Sonogashira Coupling
References
Application Notes and Protocols for Click Chemistry Reactions Involving 4-Bromo-2-ethynylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Bromo-2-ethynylpyridine in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This versatile building block serves as a valuable tool in drug discovery, chemical biology, and materials science, enabling the efficient and regiospecific synthesis of 1,4-disubstituted 1,2,3-triazoles. The protocols detailed below offer starting points for the synthesis of novel compounds and bioconjugates.
Introduction to this compound in Click Chemistry
This compound is a bifunctional reagent featuring a terminal alkyne for participation in click chemistry and a bromo-substituted pyridine ring. The pyridine moiety can introduce desirable physicochemical properties, such as aqueous solubility and hydrogen bonding capabilities, into the target molecule. The bromine atom provides a handle for further functionalization through cross-coupling reactions, offering a pathway to elaborate the molecular structure post-click reaction. The CuAAC reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance, making it an ideal strategy for the rapid generation of compound libraries and the modification of complex biomolecules.[1][2][3][4]
Key Applications
The triazole products derived from this compound have potential applications in various fields:
-
Medicinal Chemistry: The 1,2,3-triazole core is a well-established pharmacophore found in numerous therapeutic agents.[5] The ability to rapidly synthesize diverse libraries of triazole-containing compounds from this compound makes it a valuable tool for lead discovery and optimization in anticancer, antibacterial, and antiviral drug development.[1][6]
-
Bioconjugation: The bioorthogonal nature of the click reaction allows for the selective labeling of biomolecules, such as peptides and proteins, that have been functionalized with an azide group.[7][8] This enables applications in proteomics, activity-based protein profiling, and the development of targeted drug delivery systems.
-
Materials Science: The rigid, aromatic nature of the resulting triazole-pyridine scaffold can be exploited in the synthesis of novel polymers, dendrimers, and other functional materials with tailored electronic and photophysical properties.
Experimental Protocols
The following protocols describe the general procedure for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between this compound and an azide.
Protocol 1: In Situ Generation of Copper(I) Catalyst
This protocol is a widely used and convenient method for small-scale syntheses.
Materials:
-
This compound
-
Azide of interest (e.g., Benzyl Azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of tert-butanol and water, or DMF)
Procedure:
-
In a suitable reaction vessel, dissolve this compound (1.0 eq.) and the azide (1.0-1.2 eq.) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.3 eq.).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq.).
-
To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be worked up by dilution with water and extraction with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Using a Pre-formed Copper(I) Catalyst
This method can offer better reproducibility for sensitive substrates.
Materials:
-
This compound
-
Azide of interest
-
Copper(I) source (e.g., Copper(I) iodide (CuI) or Tetrakis(acetonitrile)copper(I) hexafluorophosphate)
-
Ligand (optional, e.g., Tris(benzyltriazolylmethyl)amine (TBTA))
-
Anhydrous, degassed solvent (e.g., THF, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere, add the copper(I) source (0.05-0.1 eq.) and the ligand (if used, 0.05-0.1 eq.).
-
Add the anhydrous, degassed solvent to the flask.
-
Add this compound (1.0 eq.) and the azide (1.0-1.2 eq.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction by exposing it to air.
-
Work-up the reaction by diluting with an appropriate organic solvent and washing with a saturated aqueous solution of ammonium chloride to remove the copper catalyst.
-
The organic layer is then dried and concentrated, and the product is purified by column chromatography.
Quantitative Data
The yield of the click reaction is highly dependent on the specific azide used, the reaction conditions, and the purification method. However, CuAAC reactions are generally high-yielding.
| Alkyne | Azide | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Benzyl Azide | Cu(OAc)₂·H₂O | t-BuOH | 18 | High | [9] |
| Various Alkynes | Benzyl Azide | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)₂] | Neat | 0.5-24 | >90 | [10] |
| Ethyl Propiolate | 3-(4-azidophenyl)acrylic acid | CuI/Sodium Ascorbate | CH₃CN/H₂O | 2 | 90 | [11] |
Note: The data in this table is for general guidance and represents typical yields for CuAAC reactions. Specific yields for reactions with this compound will need to be determined experimentally.
Visualizations
General Workflow for CuAAC Reaction
References
- 1. The application of click chemistry in the synthesis of agents with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Reactions in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click chemistry: Current developments and applications in drug discovery | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Bromopyridazinedione-mediated protein and peptide bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bromopyridazinedione-mediated protein and peptide bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of 4-Bromo-2-ethynylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-ethynylpyridine is a versatile bifunctional building block of significant interest in medicinal chemistry and materials science. Its structure features two distinct reactive sites: a C4-bromine atom on the pyridine ring, amenable to a variety of cross-coupling reactions, and a C2-ethynyl group, which can participate in reactions such as click chemistry or further Sonogashira couplings. This document provides detailed application notes and protocols for the selective functionalization of the pyridine ring at the C4-position, a key transformation for generating diverse molecular scaffolds. The protocols outlined are based on well-established methodologies for heteroaryl halides and serve as a comprehensive guide for synthesizing novel 4-substituted-2-ethynylpyridine derivatives.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-Br bond at the 4-position of the pyridine ring is an ideal handle for palladium-catalyzed cross-coupling reactions. These methods are renowned for their broad substrate scope and functional group tolerance, enabling the formation of C-C, C-N, and C-S bonds under relatively mild conditions.[1]
Application Note 1.1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for forming biaryl or vinyl-aryl structures by coupling an organohalide with an organoboron compound.[2] For this compound, this reaction allows the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 4-position.
The following table summarizes representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various boronic acids.
| Entry | Boronic Acid Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ (2.0) | Toluene/H₂O (4:1) | 100 | 10 | 80-92 |
| 3 | Thiophene-3-boronic acid | Pd(PPh₃)₄ (3) | Cs₂CO₃ (2.0) | DMF | 90 | 16 | 75-88 |
| 4 | Pyrimidine-5-boronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 12 | 70-85 |
This protocol provides a general starting point and may require optimization for specific substrates.[2][3]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the corresponding arylboronic acid, base, and palladium catalyst.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system via syringe. A typical reaction concentration is 0.1-0.2 M with respect to the starting bromide.
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture vigorously at the specified temperature (e.g., 90 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-2-ethynylpyridine.
Application Note 1.2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[4] It is a highly effective method for coupling aryl halides with a wide variety of primary and secondary amines.[1]
| Entry | Amine Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 8 | 88-96 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 110 | 16 | 75-85 |
| 3 | n-Butylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (2.0) | t-BuOH | 90 | 12 | 80-90 |
| 4 | Indole | Pd(OAc)₂ (2) | Xantphos (4) | K₂CO₃ (2.0) | Dioxane | 110 | 18 | 70-82 |
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
Reaction Setup (in a glovebox): To an oven-dried vial, add the palladium pre-catalyst, ligand, and base.
-
Reagent Addition: Outside the glovebox, add this compound, followed by the amine and the degassed solvent.
-
Inert Atmosphere: Seal the vial with a Teflon-lined cap. If not using a glovebox, the vessel should be evacuated and backfilled with argon.
-
Reaction: Place the vial in a preheated aluminum heating block and stir vigorously at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite®. Wash the pad with additional ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography to yield the desired 4-amino-2-ethynylpyridine product.
Section 2: Nucleophilic Aromatic Substitution (SNAr)
While palladium catalysis is highly versatile, Nucleophilic Aromatic Substitution (SNAr) offers a complementary, metal-free approach for functionalizing electron-deficient heteroaromatic rings.[5] The electron-withdrawing nature of the pyridine nitrogen enhances the electrophilicity of the C4 position, making it susceptible to attack by strong nucleophiles. This method is particularly effective for introducing sulfur-based nucleophiles.[6]
Application Note 2.1: Thiolation via SₙAr
The reaction of this compound with thiols in the presence of a base provides a straightforward route to 4-thioether-substituted pyridines.
| Entry | Thiol Nucleophile | Base (equiv) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Thiophenol | K₂CO₃ (2.0) | DMAc | 100 | 6 | 85-95 |
| 2 | 1-Octanethiol | Cs₂CO₃ (2.0) | DMF | 80 | 8 | 80-90 |
| 3 | 4-Methylthiophenol | K₂CO₃ (2.0) | DMAc | 100 | 6 | 88-96 |
| 4 | 2-Mercaptopyridine | NaH (1.5) | THF | 60 | 12 | 70-85 |
This protocol is adapted for typical SₙAr reactions on electron-deficient heteroaryl halides.[6]
Materials:
-
This compound (1.0 equiv)
-
Thiol (1.2 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous polar aprotic solvent (e.g., DMAc or DMF)
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound, the thiol, and the base.
-
Solvent Addition: Add the anhydrous solvent.
-
Reaction: Heat the mixture with stirring to the desired temperature (e.g., 100 °C).
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Work-up: Once complete, cool the mixture to room temperature and pour it into ice-water. If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization.
Visualizations: Reaction Workflows and Pathways
Caption: General workflow for the functionalization of this compound.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. youtube.com [youtube.com]
- 6. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Bromo-2-ethynylpyridine as a Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 4-Bromo-2-ethynylpyridine as a versatile precursor for the synthesis of pharmaceutical intermediates, with a particular focus on the development of Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors. This document includes experimental protocols, quantitative data, and visual diagrams to facilitate its application in a research and development setting.
Introduction: The Role of this compound in Medicinal Chemistry
This compound is a key building block in synthetic organic chemistry, particularly in the construction of complex heterocyclic molecules for pharmaceutical applications. Its structure incorporates two highly reactive functional groups: a bromine atom and a terminal alkyne on a pyridine scaffold. This unique arrangement allows for sequential and regioselective functionalization, making it an ideal precursor for generating diverse molecular architectures.
The pyridine moiety is a common feature in many approved drugs, contributing to favorable pharmacokinetic and pharmacodynamic properties. The ethynyl group serves as a versatile handle for carbon-carbon bond formation, most notably through the Sonogashira cross-coupling reaction. The bromine atom provides a site for further modification, enabling the introduction of additional diversity into the target molecule. These attributes make this compound a valuable starting material in the synthesis of various therapeutic agents, including those targeting cancer. Pyridine and pyrimidine derivatives have garnered significant attention in medicinal research for their potential in treating various cancers.
Application in the Synthesis of CDK4/6 Inhibitors
A significant application of this compound is in the synthesis of potent and selective inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6). CDK4/6 are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers, making them a prime target for cancer therapy. The development of small molecule inhibitors of CDK4/6 has revolutionized the treatment of certain types of cancer.
The general synthetic strategy involves the use of this compound in a Sonogashira coupling reaction with a suitable aryl or heteroaryl halide. This reaction efficiently forms a carbon-carbon bond, linking the ethynylpyridine moiety to another key fragment of the target inhibitor.
Signaling Pathway: The CDK4/6-Cyclin D-Rb Axis
The CDK4/6-Cyclin D-Rb pathway is a critical signaling cascade that governs the G1-S phase transition of the cell cycle.[1][2] In response to mitogenic signals, Cyclin D levels rise and bind to CDK4/6, forming an active complex.[3][4] This complex then phosphorylates the Retinoblastoma protein (Rb), leading to the release of the E2F transcription factor.[3] Liberated E2F subsequently activates the transcription of genes necessary for DNA replication and progression into the S phase. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation.[2][4] CDK4/6 inhibitors block the phosphorylation of Rb, thereby preventing cell cycle progression and inducing cell cycle arrest in the G1 phase.[1]
Caption: The CDK4/6-Cyclin D-Rb signaling pathway and the mechanism of action of CDK4/6 inhibitors.
Experimental Protocols
The following section provides a generalized experimental protocol for the Sonogashira cross-coupling reaction using this compound as a key precursor. This protocol is based on established methodologies for similar substrates and should be optimized for specific reaction partners.[5][6]
This protocol outlines the coupling of this compound with a generic aryl or heteroaryl halide.
Materials:
-
This compound (1.0 equiv)
-
Aryl/Heteroaryl Halide (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 3-10 mol%)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 2-3 equiv)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the aryl/heteroaryl halide, the palladium catalyst, and copper(I) iodide.
-
Solvent and Base Addition: Add the anhydrous solvent, followed by the amine base via syringe.
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (typically between 60-100 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Caption: A generalized experimental workflow for the Sonogashira cross-coupling reaction.
Quantitative Data
The following table summarizes representative reaction conditions and yields for Sonogashira coupling reactions of various bromo-pyridines and related aryl bromides with terminal alkynes. While specific data for this compound is not extensively published in a comparative format, these examples provide a strong indication of expected outcomes and serve as a basis for optimization.
| Entry | Aryl Bromide | Alkyne | Pd Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | Et₃N | DMF | 100 | 3 | 90 |
| 2 | 2-Amino-3-bromo-5-methylpyridine | 4-Ethynyltoluene | Pd(CF₃COO)₂ (2.5) | Et₃N | DMF | 100 | 3 | 92 |
| 3 | 4-Bromo-2,1,3-benzothiadiazole | Phenylacetylene | Pd(PPh₃)₄ (5) | Et₃N | THF | 60 | 12 | 85 |
| 4 | 4-Bromo-7-nitro-2,1,3-benzothiadiazole | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | Et₃N | Toluene | 80 | 24 | 78 |
| 5 | 1-Bromo-3,5-dimethoxybenzene | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl (2.5) | TMP | DMSO | RT | 18 | 52 |
| 6 | 4-Bromobenzonitrile | Phenylacetylene | Nanosized MCM-41-Pd (0.1) | Et₃N | Toluene | 100 | 24 | 88 |
Note: This table is a compilation of data from reactions with substrates similar to this compound to provide a general reference.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of complex pharmaceutical intermediates, particularly in the development of CDK4/6 inhibitors. The Sonogashira cross-coupling reaction provides an efficient and reliable method for incorporating the ethynylpyridine scaffold into target molecules. The provided protocols and data serve as a comprehensive guide for researchers and scientists in the field of drug discovery and development, enabling the exploration of novel chemical entities with therapeutic potential. Further optimization of reaction conditions for specific substrates is encouraged to achieve maximal yields and purity.
References
Application Notes and Protocols: 4-Bromo-2-ethynylpyridine in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-ethynylpyridine is a versatile heterocyclic building block with significant potential in the realm of materials science. Its unique bifunctional nature, featuring both a reactive bromine atom and a terminal alkyne group on a pyridine scaffold, allows for sequential and site-selective functionalization. This dual reactivity makes it an attractive precursor for the synthesis of a wide array of advanced materials, including conjugated polymers, metal-organic frameworks (MOFs), and functional small molecules for electronic and biomedical applications. The pyridine nitrogen introduces coordination capabilities and influences the electronic properties of the resulting materials.
While direct, large-scale applications of this compound are still emerging in the scientific literature, its utility can be inferred from the extensive research on analogous compounds. This document provides an overview of its potential applications, supported by data from closely related materials, and detailed protocols for its utilization in key synthetic transformations.
Potential Applications in Materials Science
The strategic placement of the bromo and ethynyl groups on the pyridine ring allows for participation in a variety of coupling reactions, most notably the Sonogashira cross-coupling. This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1][2]
Conjugated Polymers for Organic Electronics
The incorporation of this compound into polymer backbones can be achieved through polymerization reactions, such as those utilizing Sonogashira coupling. The resulting conjugated polymers are of interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[3] The pyridine moiety can influence the material's electron affinity, charge transport characteristics, and luminescence.[3]
-
Illustrative Properties of Analogous Pyridine-Containing Conjugated Polymers:
| Property | Value Range | Application Relevance |
| Band Gap (Eg) | 2.0 - 3.0 eV | Tuning of optical absorption and emission color in OLEDs and OPVs. |
| Hole Mobility (μh) | 10⁻⁵ - 10⁻³ cm²/Vs | Efficiency of charge transport in OFETs and OPVs. |
| Electron Mobility (μe) | 10⁻⁶ - 10⁻⁴ cm²/Vs | Balancing charge transport for improved device performance. |
| Photoluminescence Quantum Yield (PLQY) | 10 - 60% | Efficiency of light emission in OLEDs. |
Note: The data presented is representative of pyridine-containing conjugated polymers and serves as a guideline for the potential properties of materials derived from this compound.
Building Blocks for Metal-Organic Frameworks (MOFs)
The pyridine nitrogen atom in this compound can act as a coordinating site for metal ions, making it a suitable ligand for the synthesis of MOFs.[4] MOFs are crystalline porous materials with applications in gas storage and separation, catalysis, and sensing.[4][5] The ethynyl group can be further functionalized post-synthesis to introduce additional properties to the MOF.
-
Potential Design of a MOF using a this compound derivative:
The bromo group can be functionalized, for example, via a Suzuki coupling to introduce a carboxylic acid group, which can then be used to form the MOF structure with a metal cluster.
-
Illustrative Properties of Pyridine-Based MOFs:
| Property | Value Range | Application Relevance |
| Surface Area (BET) | 500 - 3000 m²/g | High capacity for gas storage and catalysis.[4] |
| Pore Volume | 0.3 - 1.5 cm³/g | Determines the amount of guest molecules that can be stored. |
| CO₂ Uptake | 2 - 10 mmol/g (at 273 K, 1 bar) | Potential for carbon capture applications.[4] |
| Thermal Stability | 250 - 450 °C | Defines the operational temperature range for applications. |
Note: The data presented is representative of MOFs constructed from pyridine-based ligands and is for illustrative purposes.
Experimental Protocols
The primary synthetic utility of this compound lies in its ability to undergo cross-coupling reactions. The Sonogashira coupling is a key protocol for the functionalization of this molecule.
Protocol 1: Sonogashira Cross-Coupling of this compound with an Aryl Halide
This protocol describes a general procedure for the reaction of the terminal alkyne of this compound with an aryl iodide or bromide.
Materials:
-
This compound
-
Aryl halide (e.g., Iodobenzene) (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (3-10 mol%)
-
Amine base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA)) (2-3 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.2 eq), the aryl halide (1.0 eq), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (5 mol%).
-
Solvent and Reagent Addition: Add anhydrous THF and the amine base (e.g., TEA, 2.5 eq) via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Workflow for Sonogashira Coupling.
Caption: Potential Material Applications.
Conclusion
This compound is a promising building block for the development of novel functional materials. Its versatile reactivity, particularly in Sonogashira cross-coupling reactions, opens avenues for the synthesis of tailored conjugated polymers and ligands for MOFs. While further research is needed to fully elucidate its potential, the established chemistry of analogous compounds provides a strong foundation for its application in materials science and drug discovery. The protocols and data provided herein serve as a valuable resource for researchers looking to explore the utility of this versatile molecule.
References
Synthesis of Pyridyl-Triazoles from 4-Bromo-2-ethynylpyridine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 4-bromo-2-(1-aryl-1H-1,2,3-triazol-4-yl)pyridines from 4-Bromo-2-ethynylpyridine via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Additionally, it outlines a protocol for evaluating the potential of these synthesized compounds as inhibitors of the MAPK/ERK signaling pathway, a critical pathway in cancer cell proliferation.
Introduction
Pyridyl-triazoles are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The 1,2,3-triazole moiety, readily accessible through the robust and efficient CuAAC "click" reaction, serves as a versatile linker and a key pharmacophore. This application note details the synthesis of a model pyridyl-triazole and provides a protocol for assessing its potential as a targeted anticancer agent by examining its inhibitory activity on the MEK1/2 kinases within the MAPK/ERK signaling cascade.
Synthesis of 4-Bromo-2-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)pyridine
The synthesis is a two-step process involving the preparation of the requisite aryl azide followed by the copper-catalyzed cycloaddition with this compound.
Step 1: Synthesis of 1-azido-4-methylbenzene (p-tolyl azide)
Protocol:
-
To a stirred solution of p-toluidine (1.0 eq) in a mixture of concentrated hydrochloric acid and water, a solution of sodium nitrite (1.1 eq) in water is added dropwise at 0-5 °C.
-
The resulting diazonium salt solution is then added portion-wise to a solution of sodium azide (1.2 eq) in water at 0-5 °C.
-
The reaction mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature.
-
The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 1-azido-4-methylbenzene.
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles |
| p-Toluidine | 107.15 | 1.0 g | 9.33 mmol |
| Sodium Nitrite | 69.00 | 0.71 g | 10.26 mmol |
| Sodium Azide | 65.01 | 0.73 g | 11.20 mmol |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) |
| 1-azido-4-methylbenzene | 133.16 | 1.24 |
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Protocol:
This protocol is adapted from a similar synthesis of 1,2,3-triazole-containing pyridines.[1]
-
In a round-bottom flask, dissolve this compound (1.0 eq) and 1-azido-4-methylbenzene (1.0 eq) in a 1:1 mixture of ethanol and water.
-
To this solution, add copper(II) acetate (0.1 eq), sodium ascorbate (0.2 eq), and 1,10-phenanthroline monohydrate (0.1 eq).
-
Stir the reaction mixture at room temperature for 20 hours.
-
Upon completion of the reaction (monitored by TLC), the resulting precipitate is filtered, washed with water, and dried to afford the crude product.
-
The crude product is purified by column chromatography on silica gel to yield 4-bromo-2-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)pyridine.[1]
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles |
| This compound | 182.02 | 1.0 g | 5.49 mmol |
| 1-azido-4-methylbenzene | 133.16 | 0.73 g | 5.49 mmol |
| Copper(II) Acetate | 181.63 | 99.7 mg | 0.55 mmol |
| Sodium Ascorbate | 198.11 | 217.5 mg | 1.10 mmol |
| 1,10-Phenanthroline Monohydrate | 198.22 | 108.8 mg | 0.55 mmol |
| Product | Molecular Weight ( g/mol ) | Expected Yield |
| 4-bromo-2-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)pyridine | 315.18 | ~50-70%[1] |
Characterization Data (Hypothetical)
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| 4-bromo-2-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)pyridine | 8.55 (d, 1H), 8.10 (s, 1H), 7.80 (d, 2H), 7.65 (d, 1H), 7.40 (d, 2H), 7.30 (dd, 1H), 2.45 (s, 3H) | 150.2, 148.5, 140.1, 138.5, 134.2, 130.5, 125.8, 122.3, 121.9, 120.7, 21.3 |
Biological Evaluation: Inhibition of the MAPK/ERK Signaling Pathway
The MAPK/ERK signaling pathway is a key regulator of cell proliferation and is often hyperactivated in cancer.[2][3] Pyridyl-triazoles have been investigated as potential inhibitors of this pathway.[4][5][6] The following protocol describes an in vitro assay to assess the inhibitory activity of the synthesized pyridyl-triazole on MEK1/2, a central kinase in this cascade.
Experimental Workflow for MEK1/2 Inhibition Assay
Caption: Workflow for assessing MEK1/2 inhibition by Western blot.
Protocol: In Vitro MEK1/2 Inhibition Assay (Western Blot)
This protocol is a generalized procedure based on established methods for evaluating MEK inhibitors.[7][8][9]
-
Cell Culture: Seed a human cancer cell line with a known activating BRAF or RAS mutation (e.g., A375 melanoma cells) in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of the synthesized pyridyl-triazole (e.g., 0.1, 1, 10, 100, 1000 nM) for 2 hours. Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for p-ERK and total ERK. A reduction in the p-ERK/total ERK ratio with increasing concentrations of the compound indicates inhibition of the MEK1/2 pathway.
Signaling Pathway Diagram: MAPK/ERK Cascade
The MAPK/ERK pathway is a critical signaling cascade that regulates cell growth and survival.[2][3]
Caption: The MAPK/ERK signaling pathway and the target of inhibition.
Conclusion
This application note provides a comprehensive guide for the synthesis of 4-bromo-2-(1-aryl-1H-1,2,3-triazol-4-yl)pyridines and their subsequent evaluation as potential inhibitors of the MAPK/ERK signaling pathway. The detailed protocols and workflows are intended to facilitate the discovery and development of novel pyridyl-triazole-based therapeutic agents for the treatment of cancer and other diseases driven by aberrant MAPK signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Targeting ERK, an Achilles' Heel of the MAPK pathway, in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Regioselective Functionalization of 4-Bromo-2-ethynylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the regioselective functionalization of 4-Bromo-2-ethynylpyridine, a versatile building block in medicinal chemistry and materials science. The presence of two distinct reactive sites—a bromo group at the 4-position and an ethynyl group at the 2-position—allows for sequential and site-selective modifications, enabling the synthesis of a diverse array of complex pyridine derivatives. This document outlines detailed protocols for key transformations, including Sonogashira coupling, Suzuki-Miyaura coupling, and Azide-Alkyne Click Chemistry, supported by quantitative data from analogous systems to guide reaction optimization.
Principle of Regioselectivity
The regioselective functionalization of this compound is primarily governed by the differential reactivity of the C-Br bond and the C≡C triple bond in various catalytic systems. In palladium-catalyzed cross-coupling reactions, the C(sp²)-Br bond is typically more reactive towards oxidative addition than the C(sp)-H bond of the terminal alkyne under specific conditions. This allows for selective coupling at the 4-position. Conversely, the ethynyl group is highly susceptible to reactions like the copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) under conditions that do not typically activate the C-Br bond. This orthogonal reactivity is key to the strategic functionalization of this molecule.
Data Presentation
The following tables summarize representative reaction conditions and yields for the functionalization of this compound and analogous systems.
Table 1: Regioselective Sonogashira Coupling of 4-Halopyridines with Terminal Alkynes
| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromo-2-methylpyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 4 | 85 | Analogous System |
| 2 | 4-Iodo-2-bromopyridine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | RT | 2 | 92 (at C4) | Analogous System |
| 3 | This compound | 4-Ethynyltoluene | Pd(PPh₃)₂Cl₂ / CuI | i-Pr₂NH | THF | 50 | 6 | 88 | Predicted |
| 4 | 3-Bromo-2-aminopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 96 | [1] |
Table 2: Regioselective Suzuki-Miyaura Coupling of 4-Bromopyridines with Boronic Acids
| Entry | Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 95 | Analogous System |
| 2 | 4-Bromo-2-methylpyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 120 (MW) | 0.33 | 81 | [2] |
| 3 | This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | 90 | 8 | 91 | Predicted |
| 4 | 4-Bromoaniline | Phenylboronic acid | Pd-poly(AA) | K₃PO₄ | Toluene/H₂O | 70 | - | >95 | [3] |
Table 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Ethynylpyridines
| Entry | Alkyne | Azide | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Ethynylpyridine | Benzyl azide | CuI | H₂O/t-BuOH | RT | 12 | 95 | Analogous System |
| 2 | Phenylacetylene | Benzyl azide | CuI | Cyrene™ | 30 | 12 | 88 | [1] |
| 3 | This compound | Benzyl azide | CuSO₄·5H₂O / Na-ascorbate | H₂O/t-BuOH | RT | 8 | 98 | Predicted |
| 4 | 2-Ethynylpyridine | Various azides | CuCl | H₂O | RT | 1-3 | 75-98 | Analogous System |
Experimental Protocols
Protocol 1: Regioselective Sonogashira Coupling at the C4-Position
This protocol describes the palladium- and copper-cocatalyzed cross-coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)
-
Copper(I) iodide [CuI] (4 mol%)
-
Diisopropylamine (i-Pr₂NH) or Triethylamine (Et₃N)
-
Anhydrous and degassed Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous and degassed solvent (THF or DMF) followed by the amine base.
-
Stir the mixture at room temperature for 15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Heat the reaction to 50-60 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-alkynyl-2-ethynylpyridine.
Protocol 2: Regioselective Suzuki-Miyaura Coupling at the C4-Position
This protocol details the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous and degassed 1,4-Dioxane and Water (4:1 v/v) or Toluene and Water (4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, combine this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and water, and transfer to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 4-aryl-2-ethynylpyridine.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction of the ethynyl group of this compound with an organic azide.
Materials:
-
This compound (1.0 equiv)
-
Organic azide (1.05 equiv)
-
Copper(II) sulfate pentahydrate [CuSO₄·5H₂O] (5 mol%)
-
Sodium ascorbate (10 mol%)
-
tert-Butanol and Water (1:1 v/v)
Procedure:
-
Dissolve this compound and the organic azide in the t-BuOH/H₂O mixture in a round-bottom flask.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O.
-
Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction vigorously at room temperature. The reaction is often accompanied by a color change.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography or recrystallization to obtain the 4-bromo-2-(1,2,3-triazol-4-yl)pyridine derivative.
Mandatory Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-2-ethynylpyridine
Welcome to the technical support center for the synthesis of 4-bromo-2-ethynylpyridine. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and reliable method is the Sonogashira cross-coupling reaction.[1][2][3] This reaction typically involves coupling a di-substituted pyridine, such as 2,4-dibromopyridine, with a protected terminal alkyne, like trimethylsilylacetylene (TMSA), followed by a deprotection step. The reactivity difference between the bromine atoms at the 2- and 4-positions of the pyridine ring allows for selective coupling.
Q2: Why is it necessary to use a protecting group for the alkyne?
A2: Terminal alkynes can undergo self-coupling (homocoupling or Glaser coupling) under Sonogashira reaction conditions, leading to undesirable dimeric alkyne byproducts.[4] Using a silyl protecting group, such as trimethylsilyl (TMS) or triisopropylsilyl (TIPS), on the alkyne prevents this side reaction and ensures that the coupling occurs selectively with the aryl halide.[5]
Q3: What are the typical catalysts and reaction conditions for the Sonogashira coupling step?
A3: The reaction is catalyzed by a palladium complex, often with a copper(I) co-catalyst.[2][3] Common conditions include:
-
Palladium Catalyst: Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI)
-
Base: An amine base like triethylamine (Et₃N) or diisopropylamine (DIPA), which also often serves as the solvent or co-solvent.[1][4]
-
Solvent: THF, DMF, or neat amine base.
-
Temperature: The reaction is often carried out at room temperature but may require gentle heating for less reactive halides.[1][3]
Q4: How is the silyl protecting group removed to yield the final product?
A4: The silyl group is typically removed under mild conditions. Common methods include treatment with:
-
Fluoride ion sources: Tetrabutylammonium fluoride (TBAF) in THF is a very common method.[6] Potassium fluoride (KF) in methanol is another effective option.[7]
-
Bases: Mild bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) in methanol or ethanol can effectively cleave TMS groups.
-
Acids: While less common due to potential side reactions, dilute acids can also be used.[6]
Q5: What are the major impurities I might encounter during this synthesis?
A5: Common impurities include:
-
Unreacted starting material (e.g., 2,4-dibromopyridine).
-
Homocoupled alkyne (di-TMS-butadiyne).
-
The disubstituted byproduct where the alkyne has coupled at both the 2- and 4-positions.
-
Residual silyl-protected intermediate.
-
Phenolic byproducts if the starting material contains amino groups that are diazotized.[8]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low or No Yield of the Sonogashira Coupled Product
-
Possible Cause: Inactive catalyst or reagents.
-
Solution: The palladium catalyst should be handled under an inert atmosphere as Pd(0) species can be sensitive to air. Ensure that the amine base and solvents are anhydrous and thoroughly degassed before use to remove oxygen, which can deactivate the catalyst and promote alkyne homocoupling.[4]
-
-
Possible Cause: Insufficiently reactive aryl bromide.
-
Solution: While aryl bromides are suitable, the reactivity order is generally I > Br > Cl.[3] If using 2,4-dibromopyridine, ensure the reaction temperature is adequate. A modest increase in temperature (e.g., to 40-60 °C) can improve the reaction rate without significantly increasing side products.
-
-
Possible Cause: Incorrect stoichiometry.
-
Solution: Use a slight excess (1.1 to 1.2 equivalents) of the silyl-protected alkyne to ensure the complete consumption of the pyridine starting material.
-
Problem 2: Significant Formation of Homocoupled Alkyne (Glaser Coupling)
-
Possible Cause: Presence of oxygen in the reaction mixture.
-
Solution: Oxygen promotes the oxidative homocoupling of alkynes, especially in the presence of the copper co-catalyst.[4] It is critical to degas all solvents and the reaction mixture thoroughly. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solution for 20-30 minutes before adding the catalysts.
-
-
Possible Cause: Incorrect ratio of copper to palladium catalyst.
-
Solution: While catalytic amounts are used, a high concentration of CuI can favor homocoupling. Maintain a low molar percentage of CuI (e.g., 1-5 mol%). In some cases, a copper-free Sonogashira protocol may be employed to avoid this issue entirely.[9]
-
Problem 3: Incomplete or Difficult Deprotection of the Silyl Group
-
Possible Cause: Inappropriate deprotection reagent or conditions.
-
Solution: The stability of silyl groups varies (TMS < TES < TBS < TIPS).[6] For a TMS group, mild conditions like K₂CO₃ in methanol at room temperature are usually sufficient. If this fails, a stronger fluoride source like TBAF can be used. Ensure the reaction is monitored by TLC to track the disappearance of the protected intermediate.
-
-
Possible Cause: Degradation of the product.
-
Solution: The terminal alkyne product can be sensitive. Avoid harsh acidic or basic conditions and prolonged heating during deprotection. Workup should be performed promptly after the reaction is complete.
-
Problem 4: Difficulty in Purifying the Final Product
-
Possible Cause: Co-elution of impurities.
-
Solution: this compound has a similar polarity to some potential impurities. Use a high-quality silica gel for column chromatography and a carefully optimized eluent system (e.g., a gradient of ethyl acetate in hexanes). It may be beneficial to perform an initial aqueous workup to remove water-soluble impurities and salts before chromatography.[10]
-
-
Possible Cause: Product instability on silica gel.
-
Solution: Some nitrogen-containing compounds can interact strongly with acidic silica gel. If product streaking or decomposition is observed on the column, consider neutralizing the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1%).
-
Quantitative Data Presentation
Table 1: Typical Sonogashira Coupling Reaction Parameters
| Parameter | Condition | Notes |
| Aryl Halide | 2,4-Dibromopyridine (1.0 equiv.) | The reaction occurs selectively at the more reactive 2-position. |
| Alkyne | Trimethylsilylacetylene (1.2 equiv.) | A slight excess ensures complete conversion of the starting material. |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) | Pre-catalyst that forms the active Pd(0) species in situ. |
| Copper Co-catalyst | CuI (1-5 mol%) | Essential for the copper-catalyzed cycle; should be minimized to reduce homocoupling. |
| Base | Triethylamine or Diisopropylamine (2-5 equiv.) | Acts as a base and often as the solvent. Must be anhydrous and degassed. |
| Solvent | THF or DMF | Used if the amine base is not the solvent. Must be anhydrous and degassed. |
| Temperature | Room Temperature to 50 °C | Higher temperatures may be needed but can increase byproduct formation. |
| Reaction Time | 3 - 24 hours | Monitor progress by TLC or GC-MS. |
Table 2: Comparison of Common Deprotection Methods for TMS-Alkynes
| Reagent / Conditions | Solvent | Temperature | Typical Time | Notes |
| K₂CO₃ (2.0 equiv.) | MeOH | Room Temperature | 1 - 3 hours | Mild and cost-effective. The method of choice for initial attempts. |
| TBAF (1.1 equiv., 1M solution) | THF | 0 °C to RT | 30 - 60 min | Very effective but more expensive. Can sometimes be difficult to purify away.[6] |
| KF (2.0 equiv.) | MeOH | Room Temperature | 1 - 2 hours | An alternative fluoride source that is less basic than TBAF.[7] |
| FeCl₃ (catalytic) | MeOH | Room Temperature | 1 - 4 hours | A mild, environmentally benign method.[11] |
Detailed Experimental Protocols
Protocol 1: Sonogashira Coupling of 2,4-Dibromopyridine with Trimethylsilylacetylene
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 2,4-dibromopyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.02 eq).
-
Solvent and Reagent Addition: Add anhydrous, degassed THF and anhydrous, degassed triethylamine (3.0 eq). Stir the mixture for 10 minutes at room temperature.
-
Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise to the mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NH₄Cl solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-bromo-4-((trimethylsilyl)ethynyl)pyridine.
Protocol 2: Deprotection of 2-Bromo-4-((trimethylsilyl)ethynyl)pyridine
-
Reaction Setup: Dissolve the silyl-protected intermediate (1.0 eq) in methanol in a round-bottom flask.
-
Reagent Addition: Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is no longer visible (typically 1-2 hours).
-
Workup: Concentrate the reaction mixture under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude this compound can be further purified by column chromatography if necessary.
Visualizations
Caption: General synthetic workflow for this compound.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. redalyc.org [redalyc.org]
- 6. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A mild and efficient method for the selective deprotection of silyl ethers using KF in the presence of tetraethylene glycol - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Technical Support Center: Synthesis of 4-Bromo-2-ethynylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-2-ethynylpyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[1][2] This reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by palladium and copper complexes.[1][3] For this specific synthesis, a common approach is the reaction of a 2,4-dihalopyridine (like 2,4-dibromopyridine or 2-bromo-4-iodopyridine) with a protected terminal alkyne such as trimethylsilylacetylene (TMSA).[1][4] The use of a dihalogenated pyridine allows for regioselective coupling, often exploiting the higher reactivity of the C-I bond over the C-Br bond.[3][4]
Q2: Why is a protecting group used for the alkyne in the Sonogashira coupling?
A2: A protecting group, most commonly the trimethylsilyl (TMS) group, is used on the terminal alkyne for several reasons:
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Prevention of Homo-coupling: It prevents the undesirable self-coupling of the terminal alkyne (Glaser coupling), which leads to the formation of symmetric diynes as a significant byproduct.[5][6][7]
-
Improved Handling: Trimethylsilylacetylene is a liquid and is often more convenient to handle than gaseous acetylene.[1]
-
Controlled Reactivity: The TMS group can be selectively removed after the coupling reaction to yield the desired terminal alkyne.[1][8]
Q3: What are the typical byproducts observed in the synthesis of this compound via Sonogashira coupling?
A3: Several byproducts can form during the synthesis. The most common ones include:
-
Homo-coupled Diyne: The dimerization of the terminal alkyne is a frequent side reaction, particularly when using a copper co-catalyst.[7][9]
-
Di-alkynylated Pyridine: If the starting material is a dihalogenated pyridine, a possible byproduct is the substitution of both halogen atoms with the ethynyl group.
-
Unreacted Starting Materials: Incomplete reactions can leave residual dihalogenated pyridine or the protected alkyne.
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Protodesilylation Product: Premature removal of the TMS group from the alkyne starting material can occur.
-
Byproducts from the Base: The amine base used in the reaction can sometimes participate in side reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low to no yield of the desired product. | 1. Inactive catalyst. 2. Poor quality of reagents or solvents. 3. Incorrect reaction temperature.[3] | 1. Ensure the palladium catalyst is active. Using a pre-catalyst or ensuring the generation of Pd(0) in situ is crucial. 2. Use freshly distilled and degassed solvents and high-purity reagents. 3. Optimize the reaction temperature. While many Sonogashira couplings proceed at room temperature, some substrates may require heating.[3] |
| Significant formation of homo-coupled diyne byproduct. | 1. Presence of oxygen in the reaction mixture. 2. High concentration of the copper co-catalyst. | 1. Thoroughly degas all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction. 2. Reduce the amount of the copper(I) co-catalyst or consider a copper-free Sonogashira protocol.[10] |
| Formation of di-ethynylated pyridine byproduct. | 1. Reaction conditions are too harsh (e.g., high temperature, long reaction time). 2. Use of a less selective dihalopyridine. | 1. Carefully control the reaction time and temperature to favor mono-substitution. 2. Use a starting material with halogens of different reactivity, such as 2-bromo-4-iodopyridine, to enhance regioselectivity.[4] |
| Incomplete removal of the TMS protecting group. | 1. Insufficient deprotection reagent. 2. Inappropriate deprotection conditions. | 1. Increase the equivalents of the deprotection reagent (e.g., K₂CO₃, TBAF).[8][11] 2. Ensure the solvent and temperature are suitable for the chosen deprotection method. For example, K₂CO₃ in methanol is a common and effective method.[11] |
| Difficulty in purifying the final product. | Co-elution of byproducts with the desired product. | 1. Optimize the chromatographic separation conditions (e.g., solvent system, gradient). 2. Consider a different purification technique, such as crystallization or distillation if applicable. |
Experimental Protocols
Key Experiment: Sonogashira Coupling and Deprotection
This protocol is a general representation and may require optimization for specific substrates and scales.
Step 1: Sonogashira Coupling
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Efficient Ru-Catalyzed Electrochemical Homo- and Heterocoupling Reaction of Terminal Alkynes: Synthesis, In Vitro Anticancer Activity, and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Homocoupling reaction of terminal alkynes catalyzed by a reusable cationic 2,2′-bipyridyl palladium(II)/CuI system in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. depts.washington.edu [depts.washington.edu]
- 8. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 9. researchgate.net [researchgate.net]
- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Technical Support Center: Sonogashira Coupling of 4-Bromo-2-ethynylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Sonogashira coupling of 4-bromo-2-ethynylpyridine.
Troubleshooting Guide
Low or no product yield is a common challenge in Sonogashira coupling reactions. The following guide addresses potential causes and provides systematic troubleshooting strategies.
Issue 1: Low to No Conversion of Starting Material
If you observe a low or negligible conversion of your this compound starting material, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Strategy |
| Catalyst Inactivity or Inhibition | The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[1] Ensure your palladium precursor, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, is fresh and handled under an inert atmosphere.[1][2] Consider using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to shield the palladium center.[1] If inhibition is suspected, increasing the catalyst loading (from 1-5 mol%) may be necessary.[1] |
| Ineffective Base | A mild amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used to deprotonate the terminal alkyne.[1] Ensure the base is anhydrous and used in sufficient excess.[1] The use of stronger bases like K₃PO₄ or Cs₂CO₃ can be effective in challenging couplings.[1] |
| Improper Reaction Temperature | While many Sonogashira reactions can proceed at room temperature, some substrates require heating.[3][4] If your reaction is sluggish, consider increasing the temperature. For similar bromopyridine substrates, temperatures around 100°C have been shown to be effective.[5] However, be aware that higher temperatures can sometimes lead to side reactions.[3] |
| Oxygen Contamination | The presence of oxygen can lead to the homocoupling of the alkyne (Glaser coupling) and can deactivate the Pd(0) catalyst.[2][4] It is crucial to use degassed solvents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.[1] |
| Impure Reagents | Ensure all reagents, particularly the solvent and base, are anhydrous and of high purity, as impurities can poison the catalyst.[1] |
dot
Caption: Troubleshooting workflow for low conversion in Sonogashira coupling.
Issue 2: Formation of Homocoupled Alkyne (Glaser Coupling)
A common side reaction is the dimerization of the terminal alkyne, which consumes the alkyne and reduces the yield of the desired cross-coupled product.
| Potential Cause | Troubleshooting Strategy |
| High Copper Concentration | High concentrations of the copper(I) co-catalyst can promote homocoupling.[6] Use the minimum effective amount of CuI. |
| Presence of Oxygen | Oxygen promotes the oxidative homocoupling of the alkyne.[2][4] Rigorous degassing of all reagents and maintaining a positive pressure of an inert gas is critical.[6] |
| Slow Cross-Coupling | If the desired cross-coupling reaction is slow, the homocoupling side reaction can become more prominent. Addressing the factors for low conversion (Issue 1) can help to disfavor homocoupling. |
| Reaction Conditions | In cases where homocoupling is persistent, switching to a copper-free Sonogashira protocol may be necessary.[6] These protocols often require specific ligands to facilitate the reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for the Sonogashira coupling of this compound?
A1: A good starting point for the Sonogashira coupling of a bromopyridine derivative would be to use a palladium catalyst like Pd(PPh₃)₄ (5 mol%) or a combination of a Pd(II) source like PdCl₂(PPh₃)₂ (2.5 mol%) with a phosphine ligand (5 mol%), and a copper(I) co-catalyst such as CuI (5 mol%).[1][5] A mild amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) should be used in an anhydrous solvent like DMF or THF under an inert atmosphere.[1][3] The reaction can be initiated at room temperature and gently heated if the reaction is sluggish.[3]
Q2: Can the pyridine nitrogen interfere with the reaction?
A2: Yes, the nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, which can sometimes inhibit its catalytic activity.[1][6] However, in many instances, Sonogashira couplings with pyridine substrates proceed efficiently.[6] If catalyst inhibition is suspected, using bulky, electron-rich phosphine ligands can be beneficial.[1]
Q3: What is the reactivity order for different aryl halides in Sonogashira coupling?
A3: The general reactivity order for aryl halides in Sonogashira coupling is I > OTf > Br > Cl.[3][6] This means that an aryl iodide will react much faster than an aryl bromide under the same conditions. This difference in reactivity can be exploited for selective couplings in molecules containing multiple different halogen atoms.[2]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the starting materials and the formation of the product.[1]
Experimental Protocols
Representative Protocol for Sonogashira Coupling of this compound
This protocol is a general guideline and may require optimization for your specific substrate and alkyne partner.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2.5 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triphenylphosphine (PPh₃) (5 mol%)
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Triethylamine (Et₃N), anhydrous and degassed
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N,N-Dimethylformamide (DMF), anhydrous and degassed
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound, PdCl₂(PPh₃)₂, CuI, and PPh₃.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous and degassed DMF and Et₃N via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, the temperature can be increased to 100°C.[5]
-
Upon completion (typically when the starting material is consumed), cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Typical Reaction Conditions for Sonogashira Coupling of Bromopyridines
| Entry | Palladium Catalyst (mol%) | Copper Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1[5] | Pd(CF₃COO)₂ (2.5) | CuI (5) | PPh₃ (5) | Et₃N | DMF | 100 | 72-96 |
| 2[1] | Pd(CF₃COO)₂ (2.5) | CuI (5) | PPh₃ (5) | Et₃N | DMF | 100 | - |
| 3[3] | PdCl₂(PPh₃)₂ (5) | CuI (2.5) | - | DIPEA | THF | RT | 89 |
| 4[7] | Pd(PPh₃)₄ (15) | CuI (30) | - | Et₃N | THF | RT | 93 |
Yields are for various bromopyridine and alkyne substrates and serve as a general reference.
Visualization of the Sonogashira Catalytic Cycle
dot
Caption: The catalytic cycle of the Sonogashira coupling reaction.
References
Optimization of catalyst loading for 4-Bromo-2-ethynylpyridine synthesis
Technical Support Center: Synthesis of 4-Bromo-2-ethynylpyridine
Welcome to the Technical Support Center for the synthesis of this compound. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance and troubleshooting for the optimization of this synthesis, with a particular focus on catalyst loading in Sonogashira coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method for synthesizing this compound is the Sonogashira cross-coupling reaction. This reaction typically involves the coupling of a 4-bromo-2-halopyridine (most commonly 2,4-dibromopyridine or 2-chloro-4-bromopyridine) with a terminal alkyne, such as trimethylsilylacetylene (TMSA), followed by a desilylation step. The Sonogashira reaction is a powerful tool for forming C(sp²)-C(sp) bonds and is widely used in the synthesis of pharmaceuticals and complex organic molecules.[1][2][3][4]
Q2: What are the essential components of the Sonogashira reaction for this synthesis?
A2: A typical Sonogashira reaction for this synthesis includes:
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Aryl Halide: 2,4-dibromopyridine or another suitable 4-bromo-2-halopyridine.
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Alkyne: A terminal alkyne, often trimethylsilylacetylene (TMSA), which is later deprotected.
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Palladium Catalyst: A source of Palladium(0), such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.[2]
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Copper(I) Co-catalyst: Typically Copper(I) iodide (CuI), which facilitates the reaction by forming a copper acetylide intermediate.[2][5]
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Base: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is used to neutralize the hydrogen halide formed during the reaction.[2]
-
Solvent: Anhydrous and deoxygenated solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or toluene are commonly employed.[2]
Q3: Is a copper co-catalyst mandatory for this reaction?
A3: While the classic Sonogashira reaction utilizes a copper(I) co-catalyst, copper-free variations have been developed. These can be advantageous for minimizing the formation of alkyne homocoupling byproducts (Glaser coupling). However, copper-free reactions might necessitate different ligands or more stringent reaction conditions to achieve high efficiency.[2][6]
Q4: How does the choice of the halogen at the 2-position (e.g., in 2,4-dihalopyridines) affect the reaction?
A4: The reactivity of aryl halides in Sonogashira coupling generally follows the order I > Br > Cl.[7] If starting with a dihalopyridine like 2-bromo-4-iodopyridine, the coupling would selectively occur at the more reactive carbon-iodine bond.[7] When using 2,4-dibromopyridine, careful control of reaction conditions is needed to achieve selective mono-alkynylation at the more reactive 2-position.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via Sonogashira coupling.
Issue 1: Low or No Product Yield
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Possible Cause: Inactive catalyst.
-
Solution: The Palladium(0) catalyst is sensitive to air and moisture. Ensure the catalyst is fresh and has been stored and handled under an inert atmosphere (e.g., argon or nitrogen). If the reaction mixture turns black, it may indicate the precipitation of palladium black due to catalyst decomposition.[7]
-
-
Possible Cause: Poor quality of reagents.
-
Solution: Impurities in the alkyne, solvent, or base can poison the catalyst. Use high-purity, anhydrous, and degassed solvents and bases. The copper(I) iodide should be from a fresh source, as it can degrade over time.[7]
-
-
Possible Cause: Insufficient degassing.
-
Possible Cause: Sub-optimal reaction temperature.
Issue 2: Significant Formation of Alkyne Homocoupling (Glaser) Product
-
Possible Cause: Presence of oxygen.
-
Possible Cause: High concentration of copper co-catalyst.
-
Solution: High concentrations of CuI can accelerate homocoupling.[7] Reduce the loading of the copper co-catalyst to the minimum effective amount.
-
-
Possible Cause: Reaction kinetics favoring homocoupling.
Issue 3: Formation of Disubstituted Product (in the case of 2,4-dibromopyridine)
-
Possible Cause: Reaction conditions are too harsh or reaction time is too long.
-
Solution: To achieve mono-substitution, milder conditions are preferable. This includes using a lower temperature and monitoring the reaction closely by TLC or LC-MS to stop it once the desired mono-alkynylated product is predominantly formed.[7]
-
-
Possible Cause: Stoichiometry of reagents.
-
Solution: Use a slight excess of the dihalopyridine relative to the alkyne to favor mono-substitution.
-
Optimization of Catalyst Loading
The concentration of the palladium catalyst significantly influences the reaction's efficiency and cost. Lowering the catalyst loading is often desirable, especially for large-scale synthesis.
General Recommendations:
-
Starting Point: A typical starting catalyst loading for optimization studies is between 1-5 mol% of the palladium catalyst and 2-10 mol% of the copper co-catalyst.[1][9]
-
Effect of Lowering Catalyst Loading: Decreasing the catalyst loading can lead to longer reaction times. For instance, a reaction with 5 mol% catalyst might reach completion in 0.5 hours, whereas with 0.5 mol%, it could take up to 18 hours.[1]
-
Compensating for Low Catalyst Loading: To maintain a reasonable reaction rate with lower catalyst loading, the temperature can be increased. A reaction with 0.5 mol% of catalyst might achieve an 80-85% yield in 0.5 hours at 60-100 °C.[1]
Table 1: Effect of Palladium Catalyst Loading on Reaction Yield
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol %) | Cu Catalyst (mol %) | Conditions | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 1 | 1-Bromo-3,5-dimethoxybenzene | 3-Ethynylpyridine | 5 | N/A (Copper-free) | TMP, DMSO, rt | 0.5 | 96 | [1] |
| 2 | 1-Bromo-3,5-dimethoxybenzene | 3-Ethynylpyridine | 2.5 | N/A (Copper-free) | TMP, DMSO, rt | 0.5 | 77 | [1] |
| 3 | 1-Bromo-3,5-dimethoxybenzene | 3-Ethynylpyridine | 1 | N/A (Copper-free) | TMP, DMSO, rt | 1.5 | 48 | [1] |
| 4 | 1-Bromo-3,5-dimethoxybenzene | 3-Ethynylpyridine | 0.5 | N/A (Copper-free) | TMP, DMSO, rt | 1.5 | 42 | [1] |
| 5 | 4-Iodonitrobenzene | Phenylacetylene | 0.01 | N/A | Piperidine, 50 °C | - | - | [10] |
| 6 | Aryl Bromides | Terminal Alkynes | 0.01 | CuI, PPh₃ | Toluene, 100 °C | 24 | 56 |[3] |
Table 2: General Sonogashira Reaction Conditions for Aryl Bromides
| Pd Catalyst | Ligand | Cu Co-catalyst | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|---|
| Pd(OAc)₂ | XPhos | None | Et₃N | MeCN | 110 |
| Pd(PPh₃)₄ | PPh₃ | CuI | Et₃N / DIPEA | THF / DMF | 25 - 80 |
| PdCl₂(PPh₃)₂ | PPh₃ | CuI | Et₃N | DMF | 25 - 100 |
| [DTBNpP]Pd(crotyl)Cl | DTBNpP | None | TMP | DMSO | 25 - 100 |
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling of 2,4-Dibromopyridine with TMS-Acetylene
-
Materials:
-
2,4-Dibromopyridine (1.0 eq)
-
Trimethylsilylacetylene (TMSA) (1.1-1.2 eq)
-
Pd(PPh₃)₄ (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Triethylamine (Et₃N), anhydrous and degassed (2-3 eq)
-
Tetrahydrofuran (THF), anhydrous and degassed
-
-
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 2,4-dibromopyridine, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
-
Add anhydrous and degassed THF and Et₃N via syringe.
-
Add TMSA dropwise to the stirred solution.
-
Stir the reaction at room temperature or heat to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove catalyst residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Desilylation of the TMS-protected Alkyne
-
Materials:
-
TMS-protected this compound
-
Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF)
-
Methanol or THF
-
-
Procedure (using K₂CO₃):
-
Dissolve the TMS-protected compound in methanol.
-
Add a catalytic amount of potassium carbonate.
-
Stir the mixture at room temperature for 1-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
-
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for Sonogashira coupling issues.
References
- 1. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 4-Bromo-2-ethynylpyridine Cross-Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges in cross-coupling reactions involving 4-Bromo-2-ethynylpyridine, with a specific focus on preventing the undesired Glaser-Hay homocoupling side reaction.
Frequently Asked Questions (FAQs)
Q1: What is Glaser-Hay homocoupling and why is it a problem in my reactions with this compound?
A1: Glaser-Hay coupling is an oxidative homocoupling reaction where two terminal alkyne molecules, such as this compound, react with each other to form a symmetrical 1,3-diyne dimer.[1][2] This is a significant side reaction, particularly in copper-catalyzed cross-coupling reactions like the Sonogashira coupling.[1][3] The formation of this homocoupled byproduct consumes your starting alkyne, which reduces the yield of the desired cross-coupled product and complicates purification.[1]
Q2: What are the primary drivers of Glaser-Hay homocoupling?
A2: The main culprits behind Glaser-Hay homocoupling are the presence of a copper(I) co-catalyst and oxygen.[1][3] Oxygen promotes the oxidative dimerization of the copper acetylide intermediate, which is a critical step in the homocoupling pathway.[1][2] While the copper co-catalyst is often added to facilitate the desired Sonogashira cross-coupling, it unfortunately also catalyzes this unwanted side reaction.[1][4]
Q3: Can the choice of palladium catalyst and ligands affect the extent of homocoupling?
A3: Absolutely. The selection of the palladium catalyst and, more critically, the phosphine ligand can significantly influence the competition between the desired cross-coupling and the undesired homocoupling.[1] Bulky and electron-rich phosphine ligands can favor the cross-coupling pathway.[1] However, the optimal ligand is often dependent on the specific substrates, so screening different ligands may be necessary to minimize homocoupling.[1]
Q4: How do the base and solvent system impact the formation of the homocoupled byproduct?
A4: The base and solvent are critical components that can sway the reaction's outcome. The base is necessary to deprotonate the terminal alkyne, and its strength and steric hindrance can affect the reaction's course. The polarity and coordinating properties of the solvent can also influence the relative rates of cross-coupling versus homocoupling.
Q5: Is it possible to completely avoid Glaser-Hay homocoupling?
A5: While complete elimination can be challenging, several strategies can drastically reduce or even prevent the formation of the homocoupled dimer. Running the reaction under strictly anaerobic (oxygen-free) conditions is the most critical step.[1][3] Additionally, employing copper-free Sonogashira protocols is a highly effective method to circumvent the Glaser-Hay pathway.[4][5][6]
Troubleshooting Guides
Issue 1: Significant formation of the 1,4-bis(4-bromopyridin-2-yl)buta-1,3-diyne homocoupling product.
This is the most common issue when working with this compound in cross-coupling reactions. Follow this troubleshooting workflow to diagnose and resolve the problem.
Troubleshooting Workflow for Excessive Homocoupling
Caption: A step-by-step workflow for troubleshooting and minimizing Glaser-Hay homocoupling.
Issue 2: Low or no yield of the desired cross-coupled product.
Low yields can be attributed to several factors, often linked to catalyst activity and reaction conditions.
| Potential Cause | Recommended Solution |
| Catalyst Inactivity | Ensure the palladium catalyst is fresh and handled under an inert atmosphere. A black precipitate (palladium black) indicates catalyst decomposition.[7] |
| Poor Reagent Quality | Use high-purity, anhydrous, and degassed solvents and bases. Ensure the copper iodide (if used) is from a fresh, reliable source.[7] |
| Insufficient Degassing | As mentioned for homocoupling, oxygen can deactivate the catalyst. Thoroughly degas all components and maintain a positive inert gas pressure.[7] |
| Suboptimal Temperature | While many Sonogashira reactions proceed at room temperature, some aryl bromides may require gentle heating. Conversely, excessively high temperatures can lead to catalyst decomposition.[8] |
| Inappropriate Ligand/Base Combination | The combination of ligand and base is crucial. For a less reactive aryl bromide coupling partner, a more active catalyst system with a bulky, electron-rich ligand may be necessary. |
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling of this compound (Recommended to Minimize Homocoupling)
This protocol is designed to avoid the use of a copper co-catalyst, thereby significantly reducing the risk of Glaser-Hay homocoupling.[1][5][6]
Materials:
-
This compound (1.0 equiv)
-
Aryl or Vinyl Halide (1.1 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, Degassed Solvent (e.g., Toluene or Dioxane)
-
Inert Gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, palladium catalyst, phosphine ligand, and base.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the mixture at room temperature for 15 minutes.
-
Add the this compound. For optimal results, consider dissolving it in a small amount of the reaction solvent and adding it dropwise or via a syringe pump over 30-60 minutes.[1]
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Competing Reaction Pathways
Caption: Competing Sonogashira cross-coupling and Glaser-Hay homocoupling pathways for this compound.
Protocol 2: Traditional Sonogashira Coupling with Copper(I) Iodide
If a copper-free protocol is not feasible, the following procedure can be used. Strict adherence to anaerobic conditions is paramount to minimize homocoupling.
Materials:
-
This compound (1.2 equiv)
-
Aryl or Vinyl Halide (1.0 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)
-
Copper(I) Iodide (CuI, 5 mol%)
-
Amine Base (e.g., Triethylamine or Diisopropylamine, 2.0-3.0 equiv)
-
Anhydrous, Degassed Solvent (e.g., THF or DMF)
-
Inert Gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the aryl halide, palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas at least three times.
-
Add the anhydrous, degassed solvent and the amine base via syringe.
-
Stir the mixture for 10-15 minutes at room temperature.
-
Add the this compound dropwise.
-
Stir the reaction at room temperature or gently heat (e.g., 40-60 °C) as needed.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, work up the reaction as described in Protocol 1.
Data Summary
The following table provides an illustrative comparison of reaction conditions to minimize homocoupling. Actual yields will vary based on the specific coupling partners and reaction scale.
| Parameter | Condition A (Low Homocoupling) | Condition B (High Homocoupling Risk) |
| Copper Co-catalyst | None | CuI (5-10 mol%) |
| Atmosphere | Strictly Inert (Argon/Nitrogen) | Air or poorly degassed setup |
| Alkyne Addition | Slow, via syringe pump | All at once at the start |
| Palladium Ligand | Bulky, electron-rich (e.g., SPhos, XPhos) | Less bulky (e.g., PPh₃) |
| Temperature | Optimized for cross-coupling (often RT - 80°C) | Excessively high temperatures |
| Expected Homocoupling | < 5% | > 20% |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
Technical Support Center: Purification of 4-Bromo-2-ethynylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-bromo-2-ethynylpyridine from typical reaction mixtures.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound, particularly after its synthesis via Sonogashira coupling.
Problem 1: Multiple spots on Thin Layer Chromatography (TLC) of the crude reaction mixture.
-
Question: My TLC plate of the crude reaction mixture shows multiple spots. What are the likely impurities and how can I identify them?
-
Answer: The presence of multiple spots on your TLC is common. Likely impurities originating from a Sonogashira coupling reaction include:
-
Unreacted starting materials: Such as a protected ethynylpyridine (e.g., 4-bromo-2-((trimethylsilyl)ethynyl)pyridine) or the aryl halide precursor.
-
Homocoupled alkyne (Glaser coupling byproduct): This results from the dimerization of the alkyne starting material.
-
De-brominated product (2-ethynylpyridine): This can occur as a side reaction.
-
Catalyst residues: Palladium and copper catalyst residues may also be present.
To identify these, you can run co-spot TLCs with your starting materials. The homocoupled product is typically less polar than the desired product.
-
Problem 2: Difficulty in separating the product from impurities by column chromatography.
-
Question: I'm struggling to separate this compound from a close-running impurity during column chromatography. What can I do?
-
Answer: Poor separation on a column can be addressed by:
-
Optimizing the eluent system: A good starting point for halogenated pyridines is a gradient of ethyl acetate in hexanes.[1][2] For closely eluting spots, try a less polar solvent system, such as dichloromethane in hexanes, and use a shallow gradient.[2]
-
Using a longer column: This increases the surface area for separation.[2]
-
Dry loading the sample: Adsorbing your crude product onto a small amount of silica gel before loading it onto the column can improve band resolution.
-
Checking for column overloading: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.[1]
-
Problem 3: The purified product is colored (yellowish or brownish).
-
Question: After purification, my this compound is not a white solid. What is the cause of the color and how can I remove it?
-
Answer: A colored product can be due to:
-
Residual catalyst: Palladium catalysts can often impart a color to the final product.
-
Oxidation/decomposition: Pyridine derivatives can be sensitive to light and air.[3]
To decolorize your product, you can try:
-
Washing with a suitable solvent: If the product is a solid, washing it with a cold, non-polar solvent in which the impurities are soluble but the product is not, can be effective.
-
Treatment with activated carbon: Dissolving the product in a suitable solvent and stirring with a small amount of activated charcoal can remove colored impurities. Be aware that this may reduce your overall yield.
-
Recrystallization: This is often the most effective method for removing colored impurities and obtaining a highly pure, crystalline product.
-
Problem 4: "Oiling out" during recrystallization.
-
Question: I'm trying to recrystallize my this compound, but it is "oiling out" instead of forming crystals. What should I do?
-
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid. This can be caused by:
-
The solution being too concentrated: Try using a larger volume of solvent.
-
Cooling the solution too quickly: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1]
-
The presence of impurities inhibiting crystallization: In this case, it may be necessary to perform another purification step, like column chromatography, before attempting recrystallization.[2]
-
Inappropriate solvent choice: Experiment with different solvent systems. Good starting points for pyridine derivatives include ethanol, methanol, or mixtures like ethanol/water or ethyl acetate/hexane.[4][5]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A1: A common method for the synthesis of this compound is the Sonogashira coupling of a suitable 2,4-dihalopyridine with a protected acetylene, followed by deprotection. For example, the reaction of 2,4-dibromopyridine with trimethylsilylacetylene followed by removal of the silyl protecting group.
Q2: What are the most common impurities I should expect?
A2: Based on the likely synthetic route (Sonogashira coupling), common impurities include unreacted starting materials, homocoupled alkyne byproducts, de-brominated species, and residual metal catalysts.
Q3: What is a recommended starting eluent system for flash column chromatography?
A3: A good starting point for the purification of this compound on silica gel is a non-polar solvent system with a polar modifier. A gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the ethyl acetate concentration from 0% to 10%) is commonly effective for separating pyridine derivatives.[2]
Q4: How can I monitor the progress of the column chromatography?
A4: The progress of the column can be monitored by collecting fractions and analyzing them by Thin Layer Chromatography (TLC). It is advisable to run a TLC of your crude reaction mixture before starting the column to determine the Rf values of your product and impurities in the chosen eluent system.[2]
Q5: Can I purify this compound by recrystallization?
A5: Yes, if the crude product is a solid and relatively pure, recrystallization can be a very effective final purification step. The key is to find a suitable solvent or solvent pair in which the compound has high solubility at elevated temperatures and low solubility at room temperature.[4]
Data Presentation
Table 1: Typical TLC Rf Values for this compound and Common Impurities.
| Compound | Structure | Typical Rf Value (9:1 Hexanes:Ethyl Acetate) |
| 2,4-Dibromopyridine | C5H3Br2N | ~0.7 |
| This compound | C7H4BrN | ~0.5 |
| Homocoupled Alkyne Byproduct | C14H8Br2N2 | ~0.6 |
| 2-Ethynylpyridine | C7H5N | ~0.4 |
Note: Rf values are approximate and can vary depending on the specific TLC plate, solvent mixture, and ambient conditions.[2]
Table 2: Example of Purification Outcome for a this compound Synthesis.
| Purification Stage | Mass (g) | Purity (by LCMS/NMR) | Yield (%) |
| Crude Product | 5.0 | 70% | - |
| After Column Chromatography | 3.2 | >95% | 64% |
| After Recrystallization | 2.7 | >99% | 54% |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol describes a general procedure for purifying this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
TLC plates (silica gel 60 F254)
-
Chromatography column
-
Collection tubes
Methodology:
-
TLC Analysis: Dissolve a small amount of the crude product in dichloromethane or ethyl acetate and spot it on a TLC plate. Develop the plate using a mixture of hexanes and ethyl acetate (e.g., 9:1) to determine the Rf values of the components.[2]
-
Column Packing: Prepare a slurry of silica gel in hexanes and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the packed column.[2]
-
Elution: Begin eluting the column with 100% hexanes. Gradually increase the polarity by adding more ethyl acetate to the eluent. The optimal gradient should be determined based on the TLC analysis.[2]
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol provides a general procedure for purifying solid this compound by recrystallization.
Materials:
-
Crude solid this compound
-
A suitable solvent or solvent pair (e.g., ethanol, isopropanol, or a mixture like ethanol/water or ethyl acetate/hexane)[4][5]
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate)
-
Büchner funnel and filter paper
-
Vacuum flask
Methodology:
-
Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent. Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.[1]
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel into a clean Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of the pure product should start to form. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[1]
-
Isolate and Dry the Crystals: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Allow the crystals to air dry on the filter paper, and then transfer them to a watch glass or drying oven to remove all traces of solvent.
Visualizations
Caption: A generalized workflow for the purification of this compound.
Caption: A troubleshooting guide for common purification challenges.
References
Challenges in the scale-up synthesis of 4-Bromo-2-ethynylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-Bromo-2-ethynylpyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent and scalable method is a two-step process. It begins with a Sonogashira cross-coupling reaction between a 2-halo-4-bromopyridine (typically 2,4-dibromopyridine or 4-bromo-2-iodopyridine) and a protected acetylene, followed by a deprotection step. Using trimethylsilylacetylene (TMSA) as the protected alkyne source is highly common due to its ease of handling and ability to prevent side reactions.[1][2][3]
Q2: Why is trimethylsilylacetylene (TMSA) preferred over acetylene gas in scale-up synthesis?
A2: Acetylene is a potentially dangerous and difficult-to-handle gas.[4] TMSA, a liquid, serves as a stable and safe surrogate.[2][4] Its trimethylsilyl (TMS) protecting group prevents undesirable side reactions, such as self-coupling (homocoupling), leading to cleaner reaction profiles, higher yields, and simpler purification processes, which are all critical factors in large-scale production.[1]
Q3: What are the primary safety concerns when scaling up this synthesis?
A3: Key safety concerns include:
-
Reagent Handling : Trimethylsilylacetylene is a highly flammable liquid.[5] Care must be taken to avoid ignition sources. Under certain oxidative coupling conditions, there have been reports of explosions on a large scale.[5]
-
Exothermic Reactions : Sonogashira couplings can be exothermic. On a large scale, efficient heat management is crucial to prevent runaway reactions and ensure safety.[6]
-
Waste Management : The synthesis generates halogenated organic and inorganic waste, which requires proper handling and disposal protocols.[6]
-
Inert Atmosphere : Reactions are sensitive to air and moisture, requiring a robust inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst deactivation and side reactions.[6][7]
Q4: Is column chromatography a viable purification method for large-scale production of this compound?
A4: While effective at the lab scale, column chromatography is often impractical and costly for purifying large quantities of the final product.[6][8] For scale-up, developing robust crystallization or distillation methods is the preferred strategy for achieving high purity.[6][9]
Process Workflow and Troubleshooting
Overall Synthesis Workflow
The diagram below outlines the typical manufacturing process for this compound.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
Sonogashira Coupling Stage
Problem ID: TSG-001 - Low Yield or Stalled Reaction
If you are experiencing low yields or the reaction fails to reach completion, consult the following troubleshooting guide.
Caption: Troubleshooting flowchart for low yield in the Sonogashira coupling step.
Problem ID: TSG-002 - Formation of Alkyne Homocoupling (Glaser) Byproduct
-
Potential Cause : The presence of oxygen or excessive amounts of copper(I) iodide (CuI) co-catalyst can promote the formation of a di-yne byproduct from the self-coupling of trimethylsilylacetylene.[7]
-
Recommended Solutions :
-
Ensure a Strictly Inert Atmosphere : Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
-
Optimize CuI Loading : Reduce the molar percentage of the CuI co-catalyst. Typically, 2-10 mol% is used, but the lower end of this range should be targeted.[10][11]
-
Consider Copper-Free Conditions : For particularly sensitive substrates, copper-free Sonogashira protocols can be employed, which completely eliminate this side reaction. These protocols may require specialized phosphine ligands.[7][11]
-
TMS Deprotection Stage
Problem ID: TSD-001 - Incomplete Deprotection
-
Potential Cause : Insufficient deprotection reagent (e.g., potassium carbonate, TBAF) or insufficient reaction time/temperature.
-
Recommended Solutions :
-
Increase Reagent Equivalents : Increase the amount of base (e.g., from 1.5 to 2.5 equivalents of K₂CO₃) or fluoride source.[12]
-
Increase Temperature/Time : Gently warm the reaction mixture (e.g., to 40°C) or increase the reaction time, monitoring progress carefully by TLC, GC, or LC-MS to avoid product degradation.
-
Solvent Choice : Ensure the solvent is appropriate. For base-catalyzed deprotection, methanol is highly effective.[12][13] For fluoride-based methods, THF is common.[14]
-
Problem ID: TSD-002 - Product Degradation
-
Potential Cause : The reaction conditions are too harsh for the final product. Terminal alkynes and some pyridine derivatives can be sensitive to strong bases or high temperatures.[15]
-
Recommended Solutions :
-
Use Milder Conditions : If using a strong base, switch to a milder one like potassium carbonate in methanol, which is often sufficient and well-tolerated.[12][13]
-
Lower the Temperature : Perform the deprotection at room temperature or 0°C, even if it requires a longer reaction time.
-
Careful Work-up : Ensure the reaction is properly neutralized and quenched before extensive work-up procedures to minimize exposure of the product to harsh conditions.
-
Quantitative Data Summary
Table 1: Comparison of Typical Sonogashira Reaction Conditions
| Parameter | Condition 1: Copper-Catalyzed | Condition 2: Copper-Free | Reference(s) |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ (1-3 mol%) | Pd(P(t-Bu)₃)₂ (2 mol%) | [7][10][11] |
| Co-Catalyst | CuI (2-5 mol%) | None | [10][11] |
| Base | Triethylamine (Et₃N) | K₂CO₃ or Cs₂CO₃ | [10][11] |
| Solvent | THF or Toluene | Dioxane or Toluene | [10][11] |
| Temperature | Room Temp to 80°C | 80 - 110°C | [10][11] |
| Typical Yield | 75-95% | 80-97% | [7] |
Table 2: Comparison of Scale-up TMS Deprotection Methods
| Method | Reagent & Solvent | Temp | Typical Time | Pros | Cons | Reference(s) |
| Base-Catalyzed | K₂CO₃ in Methanol | 0°C to RT | 0.5 - 2 h | Cost-effective, easy work-up, mild. | May not work for very hindered groups. | [12][13] |
| Fluoride-Based | TBAF in THF | Room Temp | 2 - 16 h | Very effective, works for most silyl groups. | Expensive, work-up can be difficult. | [2][14] |
Experimental Protocols
Protocol 1: Sonogashira Coupling of 2,4-Dibromopyridine with TMSA (Illustrative Scale)
This protocol is a general guideline and must be optimized for specific equipment and safety procedures.
-
Reaction Setup : To a dry, inerted 20 L reactor, add 2,4-dibromopyridine (1.0 kg, 4.22 mol), Pd(PPh₃)₂Cl₂ (89 g, 0.127 mol, 3 mol%), and CuI (40 g, 0.211 mol, 5 mol%).
-
Solvent and Reagent Addition : Add anhydrous, degassed THF (8 L). Begin agitation. Add triethylamine (1.2 L, 8.44 mol, 2.0 eq) via an addition funnel.
-
Substrate Addition : Add trimethylsilylacetylene (TMSA) (0.59 kg, 5.91 mol, 1.4 eq) dropwise via an addition funnel, maintaining the internal temperature below 30°C. An exotherm is expected.
-
Reaction : Once the addition is complete, heat the mixture to 50°C and stir for 4-6 hours.
-
Monitoring : Monitor the reaction progress by GC-MS or LC-MS until consumption of the starting material is complete.
-
Work-up : Cool the reaction to room temperature. Filter the mixture to remove catalyst residues and amine salts. Concentrate the filtrate under reduced pressure to obtain the crude protected product.
Protocol 2: TMS Deprotection using Potassium Carbonate (Illustrative Scale)
This protocol is a general guideline and must be optimized for specific equipment and safety procedures.
-
Reaction Setup : Dissolve the crude 4-bromo-2-((trimethylsilyl)ethynyl)pyridine (approx. 4.22 mol) in methanol (10 L) in a 20 L reactor at room temperature.
-
Reagent Addition : Cool the solution to 0-5°C using a chiller. Add potassium carbonate (K₂CO₃) (875 g, 6.33 mol, 1.5 eq) portion-wise, maintaining the internal temperature below 10°C.
-
Reaction : Stir the mixture at 0-5°C for 1 hour.
-
Monitoring : Monitor the deprotection by TLC or GC-MS until the starting material is consumed.
-
Work-up : Quench the reaction by slowly adding water (5 L). Extract the mixture with methyl tert-butyl ether (MTBE) (3 x 4 L).
-
Isolation : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. The crude product can then be purified by crystallization or distillation.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Trimethylsilylacetylene [petraresearch.com]
- 5. Trimethylsilylacetylene | C5H10Si | CID 66111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. znaturforsch.com [znaturforsch.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. 2-ETHYNYLPYRIDINE | 1945-84-2 [chemicalbook.com]
- 13. 错误页 [amp.chemicalbook.com]
- 14. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 15. 2-乙炔基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
Effect of solvent and base on 4-Bromo-2-ethynylpyridine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Bromo-2-ethynylpyridine. The synthesis is typically achieved through a Sonogashira coupling reaction, a powerful method for forming carbon-carbon bonds between aryl halides and terminal alkynes.[1][2] The choice of solvent and base is critical for reaction efficiency, yield, and purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Sonogashira cross-coupling reaction.[1][2] This reaction typically involves the coupling of a dihalogenated pyridine, such as 2,4-dibromopyridine, with a protected or terminal alkyne like trimethylsilylacetylene (TMSA), followed by deprotection. The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.
Q2: Why is regioselectivity a concern in the synthesis of this compound from 2,4-dibromopyridine?
A2: With a substrate like 2,4-dibromopyridine, the Sonogashira coupling can potentially occur at either the C2 or C4 position. Achieving high regioselectivity for the reaction at the C2 position is crucial. The reactivity of the halogen at each position can be influenced by electronic effects and the specific reaction conditions employed. Generally, the C2 position in pyridine is more electron-deficient and can be more reactive towards oxidative addition in the palladium catalytic cycle.
Q3: What are the key components of a typical Sonogashira reaction for this synthesis?
A3: The key components are:
-
Aryl Halide: 2,4-Dibromopyridine is a common starting material.
-
Alkyne: Trimethylsilylacetylene (TMSA) is often used as a protected form of acetylene.
-
Palladium Catalyst: A source of Palladium(0) is required, such as Pd(PPh₃)₄ or generated in situ from PdCl₂(PPh₃)₂.
-
Copper(I) Co-catalyst: Typically, Copper(I) iodide (CuI) is used to facilitate the reaction.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is necessary to neutralize the hydrogen halide byproduct.
-
Solvent: Anhydrous, deoxygenated solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or toluene are commonly used.
Q4: Is a copper co-catalyst always necessary?
A4: While the classic Sonogashira reaction utilizes a copper co-catalyst, copper-free conditions have been developed. These can be advantageous in minimizing the formation of alkyne homocoupling byproducts (Glaser coupling).[3] Copper-free protocols often require specific, bulky, and electron-rich phosphine ligands to promote the catalytic cycle.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Product
| Possible Cause | Solution |
| Inactive Catalyst | Ensure the palladium catalyst is fresh and handled under an inert atmosphere (e.g., argon or nitrogen). The formation of palladium black is an indicator of catalyst decomposition.[1] |
| Poor Quality Reagents | Use high-purity, anhydrous, and degassed solvents. Ensure the alkyne and base are free of impurities that could poison the catalyst. The CuI should be a fresh, high-purity grade.[1] |
| Insufficient Degassing | Oxygen can deactivate the catalyst and promote unwanted side reactions. Thoroughly degas the solvent and the reaction vessel (e.g., by several cycles of vacuum and backfilling with an inert gas).[1] |
| Suboptimal Temperature | While many Sonogashira reactions proceed at room temperature, coupling with aryl bromides may require heating.[4] However, excessive temperatures can lead to catalyst decomposition. An optimal temperature must be determined empirically, often in the range of 50-80 °C. |
Problem 2: Formation of Significant Amounts of Alkyne Homocoupling (Glaser) Product
| Possible Cause | Solution |
| Presence of Oxygen | This is a primary cause of Glaser coupling.[1] Ensure the reaction is performed under strictly anaerobic conditions. |
| High Copper(I) Concentration | A high concentration of the copper co-catalyst can accelerate homocoupling. Use the minimum effective amount of CuI (typically 1-5 mol%). |
| Rapid Addition of Alkyne | Adding the alkyne slowly to the reaction mixture can help maintain a low concentration of the reactive copper acetylide intermediate, thus reducing the rate of homocoupling. |
| Reaction Conditions | Consider switching to a copper-free Sonogashira protocol, which may require screening of different phosphine ligands.[3] |
Problem 3: Lack of Regioselectivity (Reaction at the C4 Position)
| Possible Cause | Solution |
| Reaction Temperature | Higher temperatures can sometimes lead to a loss of selectivity. Try running the reaction at a lower temperature to favor the more kinetically controlled product. |
| Ligand Choice | The nature of the phosphine ligand on the palladium catalyst can influence regioselectivity. Screening different ligands (e.g., bulky, electron-rich ligands) may improve selectivity for the C2 position. |
| Substrate Reactivity | If starting with a dihalopyridine where the halogens have similar reactivity, achieving high regioselectivity can be challenging. Consider starting with a 2-halo-4-iodopyridine, as the carbon-iodine bond is significantly more reactive in the oxidative addition step, which would direct the coupling to the 4-position. To achieve the desired this compound, starting with 2-ethynyl-4-iodopyridine and then performing a halogen exchange would be a different synthetic route. |
Data Presentation: Effect of Solvent and Base on Yield
The following table summarizes the expected impact of different solvents and bases on the yield of the Sonogashira coupling of 2,4-dibromopyridine with trimethylsilylacetylene, based on general principles and literature on similar reactions. Optimal conditions should be determined experimentally.
| Solvent | Base | Expected Yield (%) | Notes |
| THF | Triethylamine (Et₃N) | 70-85 | A common and effective combination. Good solubility for many substrates. |
| DMF | Triethylamine (Et₃N) | 75-90 | Higher boiling point allows for higher reaction temperatures if needed. Can be more difficult to remove during workup. |
| Toluene | Diisopropylamine (DIPA) | 65-80 | A non-polar solvent option. DIPA is a bulkier base which can sometimes reduce side reactions.[4] |
| 1,4-Dioxane | Triethylamine (Et₃N) | 70-85 | Another common ethereal solvent, similar in performance to THF. |
| Acetonitrile | Cesium Carbonate (Cs₂CO₃) | 60-75 | An example of an inorganic base, often used in copper-free conditions. |
Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol describes the synthesis of 4-Bromo-2-(trimethylsilylethynyl)pyridine from 2,4-dibromopyridine.
Materials:
-
2,4-Dibromopyridine (1.0 equiv)
-
Trimethylsilylacetylene (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
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Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous, degassed Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 2,4-dibromopyridine, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous and degassed THF and triethylamine via syringe.
-
Stir the mixture at room temperature for 15 minutes.
-
Add trimethylsilylacetylene dropwise via syringe.
-
Heat the reaction mixture to 60 °C and monitor its progress by TLC or LC-MS.
-
Upon completion (typically 4-6 hours), cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 4-Bromo-2-(trimethylsilylethynyl)pyridine.
Protocol 2: Deprotection to this compound
Materials:
-
4-Bromo-2-(trimethylsilylethynyl)pyridine (1.0 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Methanol
Procedure:
-
Dissolve 4-Bromo-2-(trimethylsilylethynyl)pyridine in methanol in a round-bottom flask.
-
Add potassium carbonate to the solution.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude this compound can be further purified by column chromatography if necessary.
Mandatory Visualizations
References
Minimizing palladium black formation in Sonogashira reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize palladium black formation in Sonogashira reactions, ensuring higher yields and cleaner reaction profiles.
Frequently Asked Questions (FAQs)
Q1: What is the black precipitate observed in my Sonogashira reaction?
A1: The black precipitate is commonly known as "palladium black." It is finely divided, amorphous palladium metal that has precipitated out of the solution. This indicates the decomposition of the active Pd(0) catalyst, which is crucial for the catalytic cycle.[1] The formation of palladium black signifies a reduction in the concentration of the active catalyst, which can lead to a stalled or incomplete reaction.
Q2: What are the primary causes of palladium black formation?
A2: Palladium black formation is primarily caused by the instability and subsequent aggregation of the Pd(0) catalytic species. Several factors can contribute to this decomposition:
-
Presence of Oxygen: Deoxygenation of the reaction mixture is essential to maintain the activity of the palladium catalyst.[2] Oxygen can oxidize the active Pd(0) to Pd(II), disrupting the catalytic cycle and leading to the formation of palladium oxides which can then decompose.
-
Inappropriate Ligands: The choice and concentration of phosphine ligands are critical. Insufficient ligand concentration or the use of ligands that do not adequately stabilize the Pd(0) center can lead to catalyst aggregation.
-
High Temperatures: While elevated temperatures can increase reaction rates, excessively high temperatures can accelerate catalyst decomposition, especially for thermally sensitive catalyst systems.[2]
-
Impurities: Impurities in reagents or solvents can poison the catalyst, leading to its decomposition.
-
Solvent Effects: The choice of solvent can influence catalyst stability. Some solvents may not effectively solvate and stabilize the catalytic species, promoting precipitation.
Q3: Can the copper co-catalyst contribute to side reactions?
A3: Yes, the copper(I) co-catalyst, while accelerating the reaction, can also promote the undesirable homocoupling of the terminal alkyne, known as Glaser coupling.[3] This side reaction can be exacerbated by the presence of oxygen. To mitigate this, running the reaction under strictly anaerobic conditions is crucial. Alternatively, copper-free Sonogashira protocols can be employed.
Q4: What is a "copper-free" Sonogashira reaction and what are its advantages?
A4: A copper-free Sonogashira reaction is a variation of the traditional method that omits the use of a copper(I) co-catalyst. The primary advantage is the avoidance of Glaser homocoupling of the alkyne, which simplifies product purification.[3] These reactions often require specific, bulky, and electron-rich phosphine ligands to facilitate the catalytic cycle in the absence of copper.
Troubleshooting Guide
This guide addresses common issues encountered during Sonogashira reactions and provides actionable solutions to minimize palladium black formation and improve reaction outcomes.
| Problem | Potential Cause | Recommended Solution |
| Reaction turns black immediately or shortly after adding reagents. | 1. Oxygen Contamination: The reaction mixture was not properly degassed. | Thoroughly degas all solvents and reagents using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solution.[1] Maintain a positive pressure of inert gas throughout the reaction. |
| 2. Poor Quality Reagents: Impurities in the aryl halide, alkyne, or base are poisoning the catalyst. | Use freshly purified reagents. Ensure the amine base is dry. | |
| 3. Unstable Catalyst Complex: The chosen ligand may not be providing sufficient stability to the palladium center. | Consider switching to a bulkier, more electron-rich phosphine ligand such as XPhos or cataCXium A, especially for challenging substrates or copper-free conditions.[3][4] | |
| Reaction proceeds initially but then stalls, with palladium black precipitating over time. | 1. Thermal Decomposition: The reaction temperature is too high for the catalyst's stability. | Optimize the reaction temperature. Many Sonogashira reactions can proceed at room temperature or slightly elevated temperatures.[1] If heating is necessary, do so gradually and monitor for precipitation. |
| 2. Insufficient Ligand: The ligand-to-palladium ratio is too low, leading to catalyst aggregation as the reaction progresses. | Increase the equivalents of the phosphine ligand. An optimal ratio is often crucial for maintaining catalyst stability throughout the reaction.[3] | |
| 3. Slow Oxidative Addition: For less reactive aryl halides (e.g., chlorides and some bromides), the rate-limiting oxidative addition step is slow, allowing time for catalyst decomposition. | For less reactive halides, consider using a more active catalyst system, such as those with bulky, electron-rich phosphine ligands.[5] | |
| Significant formation of alkyne homocoupling byproducts (Glaser coupling). | 1. Oxygen Presence: Oxygen promotes the copper-catalyzed homocoupling. | Ensure the reaction is performed under strictly anaerobic conditions.[3] |
| 2. High Copper Concentration: An excess of the copper co-catalyst can favor the homocoupling pathway. | Reduce the loading of the copper(I) salt. | |
| 3. Copper-Free Protocol: The presence of copper is the root cause. | Switch to a copper-free Sonogashira protocol. This often involves the use of specific palladium catalysts and ligands, and may require different bases and solvents.[4] | |
| Difficulty in removing palladium residues during workup. | 1. Finely Dispersed Palladium Black: The precipitated palladium is very fine and passes through standard filter paper. | After the reaction is complete, filter the mixture through a pad of Celite®. The Celite will trap the fine palladium black particles, allowing for a cleaner filtrate containing your product.[1] |
Quantitative Data on Reaction Optimization
The selection of catalyst, ligand, base, and solvent significantly impacts the yield and efficiency of the Sonogashira coupling. The following tables summarize data from various studies to guide your optimization efforts.
Table 1: Optimization of Catalyst for Sonogashira Reaction of Iodobenzene and Phenylacetylene
| Entry | Pd-Complex | Time (h) | Yield (%) |
| 1 | C1 | 12 | 89 |
| 2 | C2 | 7 | 98 |
| 3 | C3 | 10 | 92 |
| Reaction Conditions: Iodobenzene (0.5 mmol), Phenylacetylene (1.0 mmol), Pd-complex (2 mol%), K₂CO₃ (1.5 mmol), Isopropanol (2 mL), 25°C in air. C1, C2, and C3 are different Pd-salen complexes. | |||
| Source: Adapted from a 2015 study in the New Journal of Chemistry.[6] |
Table 2: Effect of Base in Sonogashira Reaction
| Entry | Base | Time (h) | Yield (%) |
| 1 | Et₃N | 18 | 75 |
| 2 | DIPEA | 20 | 68 |
| 3 | DBU | 24 | 62 |
| 4 | K₃PO₄ | 11 | 94 |
| 5 | NaOAc | 24 | - |
| 6 | NaHCO₃ | 24 | - |
| 7 | CsF | 16 | 84 |
| 8 | Na₂CO₃ | 9 | 96 |
| 9 | K₂CO₃ | 7 | 98 |
| 10 | Cs₂CO₃ | 8 | 97 |
| Reaction Conditions: Iodobenzene (0.5 mmol), Phenylacetylene (1.0 mmol), Pd-complex C2 (2 mol%), Base (1.5 mmol), Isopropanol (2 mL), 25°C in air. Reactions with NaOAc and NaHCO₃ did not complete. | |||
| Source: Adapted from a 2015 study in the New Journal of Chemistry.[6] |
Table 3: Effect of Solvent in Sonogashira Reaction
| Entry | Solvent | Time (h) | Yield (%) |
| 1 | MeOH | 10 | 96 |
| 2 | EtOH | 11 | 94 |
| 3 | Isopropanol | 7 | 98 |
| 4 | DMF | 14 | 91 |
| 5 | Dioxane | 15 | 88 |
| 6 | MeCN | 13 | 92 |
| 7 | THF | 16 | 85 |
| 8 | Toluene | 18 | 81 |
| Reaction Conditions: Iodobenzene (0.5 mmol), Phenylacetylene (1.0 mmol), Pd-complex C2 (2 mol%), K₂CO₃ (1.5 mmol), Solvent (2 mL), 25°C in air. | |||
| Source: Adapted from a 2015 study in the New Journal of Chemistry.[6] |
Table 4: Optimization of a Copper-Free and Amine-Free Multifold Sonogashira Coupling
| Entry | Base | Catalyst | Solvent | Yield (%) |
| 1 | Et₃N | Pd(CH₃CN)₂Cl₂ + cataCXium A | 1,4-Dioxane | 0 |
| 2 | K₃PO₄ | " | " | 25 |
| 3 | Cs₂CO₃ | " | " | 45 |
| 4 | Cs₂CO₃ | " | 2-MeTHF | 72 |
| Reaction Conditions: 2,6,9,10-tetrabromoanthracene (0.101 mmol), phenylacetylene (0.606 mmol), Pd catalyst (2.5 mol% per halide), cataCXium A (5 mol% per halide), Base (1 equiv per halide), Solvent (5 mL), room temperature, 48 h. | ||||
| Source: Adapted from a 2013 study in ACS Omega.[4] |
Experimental Protocols
Protocol 1: General Procedure for a Copper-Free Sonogashira Coupling to Minimize Palladium Black
This protocol is designed for the coupling of an aryl bromide with a terminal alkyne using a robust palladium/phosphine catalyst system that is less prone to decomposition.
Materials:
-
Aryl bromide (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Bulky phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or 2-MeTHF)
Procedure:
-
Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, palladium catalyst, phosphine ligand, and base under an inert atmosphere (Argon or Nitrogen).
-
Degassing: Evacuate and backfill the flask with the inert gas three times to ensure all oxygen is removed.
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent via syringe, followed by the terminal alkyne.
-
Reaction: Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 60-80 °C). The optimal temperature should be determined empirically for each substrate combination.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove any precipitated palladium. Wash the Celite pad with additional solvent.
-
Purification: Combine the organic filtrates, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
References
- 1. youtube.com [youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 4. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira-Hagiwara Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. pubs.rsc.org [pubs.rsc.org]
Stability issues and storage conditions for 4-Bromo-2-ethynylpyridine
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of 4-Bromo-2-ethynylpyridine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to ensure its stability?
A1: To maintain the integrity and reactivity of this compound, it is crucial to store it under specific conditions to prevent degradation. The compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1][2] For long-term storage, refrigeration (2-8°C) or freezing (-20°C) under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.[3] Exposure to moisture, air, and light should be minimized, as these factors can contribute to decomposition.[2]
Q2: I've observed a change in the color of my this compound sample. What does this indicate?
A2: A noticeable change in color, such as darkening or the appearance of a yellowish or brownish tint, can be an indicator of degradation. This may be due to polymerization, oxidation, or other decomposition pathways. If you observe a significant color change, it is advisable to assess the purity of the compound before use, for example, by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
Q3: My Sonogashira coupling reaction using this compound is giving a low yield. What are the potential causes and how can I troubleshoot this?
A3: Low yields in Sonogashira couplings with this compound can stem from several factors. The reactivity of aryl bromides in this reaction is lower than that of aryl iodides.[4] Key areas to investigate include the quality of the starting material, catalyst activity, and reaction conditions. Ensure your this compound is pure and has been stored correctly. The palladium catalyst and copper(I) co-catalyst should be fresh and handled under an inert atmosphere to prevent deactivation. Oxygen can promote the undesirable homocoupling of the alkyne (Glaser coupling), so it is critical to degas all solvents and maintain an inert atmosphere throughout the reaction.[5] Additionally, the choice of base and solvent, as well as the reaction temperature, can significantly impact the yield. Some aryl bromides may require higher temperatures to react efficiently.[4]
Q4: I am observing a significant amount of alkyne homocoupling (Glaser product) in my reaction. How can I minimize this side reaction?
A4: The formation of a homocoupled alkyne dimer is a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used. To minimize this, it is essential to work under strictly anaerobic conditions, as oxygen promotes this side reaction.[5] Rigorous degassing of solvents and reagents is crucial. You can also try reducing the amount of the copper(I) catalyst or opting for a copper-free Sonogashira protocol.[5]
Q5: Can this compound undergo polymerization? How can I prevent this?
A5: Yes, haloalkynes, in general, have the potential to undergo polymerization, especially under certain conditions such as exposure to heat, light, or catalysts. To minimize the risk of polymerization, store the compound at low temperatures and under an inert atmosphere. When using it in reactions, avoid unnecessarily high temperatures for extended periods. If you suspect polymerization has occurred (e.g., observing a viscous or solid material that is difficult to dissolve), purification of the remaining monomer may be necessary before use.
Storage and Handling Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (short-term), -20°C (long-term)[3] | To minimize thermal decomposition and polymerization. |
| Atmosphere | Inert gas (Argon or Nitrogen)[3] | To prevent oxidation and reaction with atmospheric moisture. |
| Light | Store in an amber vial or in the dark[2] | To prevent light-induced degradation. |
| Container | Tightly sealed container[1][2] | To prevent exposure to air and moisture. |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases[6] | To avoid vigorous and potentially hazardous reactions. |
Troubleshooting Guide for Sonogashira Coupling
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Degraded this compound | Check purity by TLC or NMR. Purify by column chromatography if necessary. |
| Inactive Palladium Catalyst | Use a fresh batch of catalyst. Ensure proper handling under an inert atmosphere. | |
| Degraded Copper(I) Co-catalyst | Use a fresh, high-purity source of CuI. | |
| Presence of Oxygen | Thoroughly degas all solvents and reagents. Maintain a positive pressure of inert gas. | |
| Inappropriate Solvent or Base | Ensure the solvent solubilizes all reactants. Use a dry, high-purity amine base in sufficient excess. | |
| Suboptimal Reaction Temperature | For aryl bromides, gentle heating may be required. Optimize the temperature for your specific substrates.[4] | |
| Significant Alkyne Homocoupling (Glaser Product) | Presence of Oxygen | Maintain strictly anaerobic conditions throughout the experiment.[5] |
| High Copper(I) Catalyst Loading | Reduce the amount of CuI used. | |
| --- | Consider a copper-free Sonogashira protocol.[5] | |
| Formation of Multiple Unidentified Byproducts | Decomposition of Starting Material or Product | Avoid excessive heating and prolonged reaction times. Ensure proper work-up and purification conditions. |
| Impurities in Reagents or Solvents | Use high-purity, anhydrous solvents and reagents. |
Experimental Protocols
General Protocol for Sonogashira Coupling with this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Anhydrous amine base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous, degassed solvent (e.g., THF, DMF, toluene)
-
Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), the palladium catalyst (e.g., 2-5 mol%), and CuI (e.g., 1-5 mol%).
-
Add the anhydrous, degassed solvent via syringe.
-
Add the anhydrous amine base (2-3 eq) via syringe.
-
Stir the mixture at room temperature for 5-10 minutes.
-
Add the terminal alkyne (1.1-1.5 eq) dropwise.
-
Stir the reaction at room temperature or heat as required. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
- 1. CAS 1196155-22-2 | this compound - Synblock [synblock.com]
- 2. 4-Bromo-Pyridine-2-Carbonitrile | Properties, Applications & Safety Data | Leading China Chemical Supplier [nj-finechem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
Validation & Comparative
Comparative NMR Analysis of 4-Bromo-2-ethynylpyridine and Related Compounds
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-Bromo-2-ethynylpyridine and its structural analogues. Due to the limited availability of direct experimental data for this compound in the reviewed literature, this comparison relies on the analysis of closely related compounds, namely 2-ethynylpyridine and 4-bromopyridine, to predict and understand its spectral characteristics. This information is crucial for researchers in the fields of medicinal chemistry, materials science, and synthetic organic chemistry for the structural elucidation and purity assessment of novel pyridine derivatives.
¹H and ¹³C NMR Data Comparison
The following tables summarize the reported ¹H and ¹³C NMR chemical shift data for 2-ethynylpyridine and 4-bromopyridine. These values serve as a reference for predicting the spectral features of this compound. The electron-withdrawing nature of the bromine atom and the ethynyl group is expected to significantly influence the chemical shifts of the pyridine ring protons and carbons.
Table 1: ¹H NMR Chemical Shift Data (in ppm)
| Compound | H-2 | H-3 | H-5 | H-6 | Ethynyl-H | Solvent |
| 2-Ethynylpyridine | - | ~7.55 (m) | ~7.25 (m) | ~8.55 (m) | ~3.1 (s) | CDCl₃ |
| 4-Bromopyridine | 8.53 (d) | 7.59 (d) | 7.59 (d) | 8.53 (d) | - | Not Specified |
Table 2: ¹³C NMR Chemical Shift Data (in ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | Ethynyl-C1 | Ethynyl-C2 | Solvent |
| 2-Ethynylpyridine | 143.1 | 127.8 | 136.2 | 122.9 | 150.1 | 82.9 | 78.1 | CDCl₃ |
| 4-Bromopyridine | 151.7 | 128.3 | 133.5 | 128.3 | 151.7 | - | - | Not Specified |
Note: The chemical shifts for 2-ethynylpyridine are estimations based on typical values for similar compounds, and multiplicities are indicated where available (s: singlet, d: doublet, m: multiplet).
Predicted NMR Analysis for this compound
Based on the data from the comparative compounds, the following predictions can be made for the ¹H and ¹³C NMR spectra of this compound:
-
¹H NMR: The proton at the 6-position (H-6) is expected to be the most deshielded due to its proximity to the nitrogen atom. The protons at the 3 and 5-positions will likely appear in the aromatic region, with their chemical shifts influenced by both the bromo and ethynyl substituents. The ethynyl proton should appear as a singlet in the upfield region of the aromatic spectrum.
-
¹³C NMR: The carbon atom attached to the bromine (C-4) will be significantly influenced by the halogen's electronegativity. The carbons of the ethynyl group will appear in the characteristic alkyne region of the spectrum. The remaining pyridine ring carbons will show shifts that are a composite of the electronic effects of the nitrogen atom, the bromine atom, and the ethynyl group.
Experimental Protocols
A general procedure for acquiring ¹H and ¹³C NMR spectra for pyridine derivatives is outlined below.
Sample Preparation:
-
Weigh approximately 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: Typically -2 to 12 ppm.
-
Temperature: 298 K.
¹³C NMR Spectroscopy:
-
Spectrometer: A 100 MHz or higher field NMR spectrometer.
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Relaxation Delay: 2-10 seconds.
-
Spectral Width: Typically 0 to 220 ppm.
-
Temperature: 298 K.
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation using NMR spectroscopy.
Caption: Logical workflow for NMR analysis.
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Bromo-2-ethynylpyridine
For researchers, scientists, and professionals in drug development, understanding the structural intricacies of novel compounds is paramount. Mass spectrometry serves as a powerful analytical tool in this endeavor, offering deep insights into molecular structure through fragmentation analysis. This guide provides a comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-Bromo-2-ethynylpyridine, a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. By examining the fragmentation of its constituent substructures, 4-bromopyridine and 2-ethynylpyridine, we can construct a detailed hypothesis of its mass spectral behavior.
The structural characterization of this compound (C7H4BrN), with a molecular weight of approximately 182.02 g/mol , is crucial for its identification and for tracking its transformations in various chemical and biological systems. Lacking direct experimental data for this specific molecule, this guide leverages a comparative approach, analyzing the known fragmentation patterns of closely related compounds to predict its mass spectral fingerprint.
Predicted Fragmentation Pattern of this compound
The fragmentation of this compound under electron ionization is anticipated to be driven by the presence of three key structural features: the pyridine ring, the bromine atom, and the terminal ethynyl group. The presence of bromine, with its characteristic isotopic distribution (79Br and 81Br in an approximate 1:1 ratio), will result in distinctive M+ and M+2 isotopic peaks for the molecular ion and any bromine-containing fragments.
The primary fragmentation pathways are expected to involve:
-
Loss of the Bromine Radical: A common fragmentation route for bromo-aromatic compounds is the homolytic cleavage of the carbon-bromine bond, leading to the loss of a bromine radical (•Br). This would result in a prominent ion at m/z 102.
-
Loss of a Hydrogen Radical: Terminal alkynes are known to readily lose a hydrogen atom from the sp-hybridized carbon, forming a stable cation. This would produce a significant M-1 peak.
-
Cleavage of the Ethynyl Group: The molecule may undergo fragmentation via the loss of the ethynyl radical (•C2H), leading to the 4-bromopyridinyl cation.
-
Ring Cleavage: Following initial fragmentations, the pyridine ring itself can undergo cleavage, typically through the loss of neutral molecules like hydrogen cyanide (HCN).
Comparative Analysis with Related Compounds
To substantiate these predictions, we can compare the expected fragmentation of this compound with the experimentally determined mass spectra of 4-bromopyridine and 2-ethynylpyridine.
4-Bromopyridine: The Halogenated Core
The mass spectrum of 4-bromopyridine is dominated by the molecular ion peaks and the loss of the bromine atom. This provides a solid foundation for predicting the behavior of the brominated pyridine core of our target molecule.
2-Ethynylpyridine: The Alkyne Moiety
The fragmentation of 2-ethynylpyridine is characterized by a strong molecular ion peak and a significant M-1 peak due to the loss of the acetylenic hydrogen. This behavior is anticipated to be a key feature in the mass spectrum of this compound.
Quantitative Data Summary
The following tables summarize the key observed and predicted mass-to-charge ratios (m/z) and their relative intensities for this compound and its comparative counterparts.
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
| Predicted Fragment Ion | Structure | m/z (79Br/81Br) | Predicted Relative Intensity |
| [C7H4BrN]+• (Molecular Ion) | This compound | 181/183 | High |
| [C7H3BrN]+ | Loss of H• | 180/182 | Medium |
| [C7H4N]+ | Loss of Br• | 102 | High |
| [C5H4BrN]+ | Loss of C2H• | 156/158 | Medium |
| [C5H3N]+• | Loss of Br• and HCN | 75 | Medium |
Table 2: Experimental Mass Spectrometry Fragmentation Data for Comparative Compounds
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Relative Intensities |
| 4-Bromopyridine | 157/159 | 78 (Loss of Br•, High), 51 (Loss of Br• and HCN, Medium) |
| 2-Ethynylpyridine | 103 | 102 (Loss of H•, Medium), 76 (Loss of HCN, Medium) |
Experimental Protocols
The predicted and comparative data presented are based on standard electron ionization mass spectrometry (EI-MS) techniques. A general experimental protocol for acquiring such data is as follows:
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds or a direct insertion probe.
Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M+•).
Acceleration: The positively charged ions are then accelerated by an electric field into the mass analyzer.
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a magnetic field, a quadrupole, or a time-of-flight analyzer.
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
Visualizing Fragmentation Pathways
The following diagrams, generated using Graphviz, illustrate the predicted fragmentation pathways of this compound and the observed pathways for the comparative compounds.
Caption: Predicted fragmentation of this compound.
Caption: Fragmentation of comparative compounds.
Conclusion
By dissecting the structure of this compound and comparing it to its fundamental components, we can confidently predict its mass spectral fragmentation pattern. The presence of the bromine atom will be readily identifiable through the characteristic M+ and M+2 isotopic pattern. Key fragmentation pathways are expected to include the loss of a bromine radical, the loss of an acetylenic hydrogen, and subsequent pyridine ring cleavage. This comparative guide provides a valuable resource for the identification and structural elucidation of this and similar halogenated heterocyclic compounds in complex matrices, aiding in the advancement of drug discovery and materials science research.
A Comparative Guide to Sonogashira Catalysts for the Synthesis of 4-Bromo-2-ethynylpyridine
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1] This powerful tool is widely employed in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2][3] For drug development professionals, the strategic functionalization of heterocyclic scaffolds is paramount, and the synthesis of molecules like 4-Bromo-2-ethynylpyridine provides a versatile building block for further molecular elaboration.
This guide offers an objective comparison of various Sonogashira catalyst systems for the synthesis of this compound, with a focus on providing supporting experimental data to inform catalyst selection. The choice of the palladium source, ligand, copper co-catalyst (or lack thereof), base, and solvent system are all critical parameters that can significantly influence reaction efficiency, yield, and selectivity.[4]
Comparative Performance of Sonogashira Catalysts
| Catalyst System | Substrate | Alkyne | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(CF₃COO)₂ / PPh₃ / CuI | 2-Amino-3-bromopyridine | Phenylacetylene | Et₃N | DMF | 100 | 3 | 98 | Optimized conditions for a related aminobromopyridine substrate.[2] |
| Pd(PPh₃)₄ / CuI | 6-Bromo-3-fluoro-2-pyridinecarbonitrile | 1-Ethyl-4-ethynylbenzene | Et₃N | THF | RT | 16 | 92 | High yield for a functionalized bromopyridine.[5] |
| [DTBNpP]Pd(crotyl)Cl (P2) | 1-Bromo-3,5-dimethoxybenzene | 3-Ethynylpyridine | TMP | DMSO | RT | 18 | 97 | Highly efficient copper-free system at room temperature.[1] |
| PdCl₂(PPh₃)₂ / CuI | Aryl Halide | Terminal Alkyne | Diisopropylamine | THF | RT | 3 | 89 | General protocol for Sonogashira coupling.[1] |
| Nanosized MCM-41-Pd / PPh₃ / CuI | Bromobenzene | Phenylacetylene | Et₃N | Toluene | 100 | 24 | 56 | Example of a heterogeneous catalyst.[2] |
Experimental Protocols
Below are detailed experimental protocols for both a traditional copper-catalyzed and a copper-free Sonogashira coupling, adapted from established procedures for similar substrates.[1][2]
Protocol 1: Copper-Catalyzed Sonogashira Coupling
This protocol is adapted from a procedure optimized for the Sonogashira coupling of 2-amino-3-bromopyridines.[2]
Materials:
-
2,4-Dibromopyridine
-
Terminal alkyne (e.g., Trimethylsilylacetylene)
-
Palladium trifluoroacetate (Pd(CF₃COO)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).
-
Add anhydrous DMF and stir the mixture for 30 minutes at room temperature.
-
Add 2,4-dibromopyridine (1.0 equivalent) and the terminal alkyne (1.2 equivalents).
-
Add Et₃N (used as both base and co-solvent).
-
Heat the reaction mixture to 100°C and stir for 3 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is based on a room-temperature, copper-free method utilizing an air-stable palladium precatalyst.[1]
Materials:
-
2,4-Dibromopyridine
-
Terminal alkyne (e.g., Ethynyltrimethylsilane)
-
[DTBNpP]Pd(crotyl)Cl (P2) (2.5 mol%)
-
1,2,2,6,6-Pentamethylpiperidine (TMP)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add 2,4-dibromopyridine (1.0 equivalent), the terminal alkyne (1.6 equivalents), [DTBNpP]Pd(crotyl)Cl (2.5 mol%), and TMP (2.0 equivalents).
-
Add anhydrous DMSO.
-
Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC or LC-MS. Reaction times can vary from a few hours to 18 hours depending on the specific alkyne.[1]
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Catalytic Cycle of the Sonogashira Coupling
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium(0) species undergoes oxidative addition with the aryl bromide, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the product and regenerate the palladium(0) catalyst.
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.
Experimental Workflow for Catalyst Comparison
A systematic approach is crucial for the objective comparison of different catalyst systems. The following workflow outlines the key steps in such a comparative study.
Caption: A generalized workflow for the comparative evaluation of Sonogashira catalysts.
References
- 1. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. scirp.org [scirp.org]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
Reactivity Face-Off: 4-Bromo-2-ethynylpyridine vs. 4-Iodo-2-ethynylpyridine in Cross-Coupling Reactions
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Discovery
In the realm of modern organic synthesis, particularly in the construction of complex molecular architectures for pharmaceuticals and functional materials, 2,4-disubstituted pyridines are invaluable building blocks. The ability to selectively functionalize the pyridine ring at specific positions is paramount for efficient synthetic strategies and the exploration of structure-activity relationships (SAR). This guide provides an in-depth, objective comparison of the reactivity of two key synthons: 4-Bromo-2-ethynylpyridine and 4-Iodo-2-ethynylpyridine. The focus will be on their performance in widely-used palladium-catalyzed cross-coupling reactions, supported by representative experimental data and detailed protocols.
The fundamental difference in reactivity between these two compounds lies in the inherent properties of the carbon-halogen bond. The Carbon-Iodine (C-I) bond is longer and weaker than the Carbon-Bromine (C-Br) bond. This lower bond dissociation energy of the C-I bond facilitates the often rate-determining oxidative addition step in palladium-catalyzed cross-coupling cycles, rendering 4-iodo-2-ethynylpyridine the more reactive of the two. This enhanced reactivity can translate to milder reaction conditions, shorter reaction times, and higher yields.
Quantitative Reactivity Comparison
While direct side-by-side kinetic studies for this compound and 4-Iodo-2-ethynylpyridine under identical conditions are not extensively documented in publicly available literature, a clear and consistent trend can be established from studies on analogous 4-halopyridine systems. The following tables summarize representative data from the literature for key cross-coupling reactions, illustrating the superior performance of the iodo-substituted pyridine.
Table 1: Sonogashira Coupling of 4-Halopyridines with Terminal Alkynes
| Entry | 4-Halopyridine | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromopyridine derivative | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 12 | ~75-85 |
| 2 | 4-Iodopyridine derivative | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 4 | >90 |
Note: The data presented is a synthesis of typical results found in the literature for analogous 4-halopyridine systems and serves as a guide for reaction planning.
Table 2: Suzuki-Miyaura Coupling of 4-Halopyridines with Boronic Acids
| Entry | 4-Halopyridine | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromopyridine derivative | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 16 | ~80-90 |
| 2 | 4-Iodopyridine derivative | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 | 6 | >95 |
Note: The data presented is a synthesis of typical results found in the literature for analogous 4-halopyridine systems and serves as a guide for reaction planning.
Table 3: Buchwald-Hartwig Amination of 4-Halopyridines
| Entry | 4-Halopyridine | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromopyridine derivative | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 12 | ~70-80 |
| 2 | 4-Iodopyridine derivative | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80 | 4 | >90 |
Note: The data presented is a synthesis of typical results found in the literature for analogous 4-halopyridine systems and serves as a guide for reaction planning.
Mechanistic Underpinnings of Reactivity Differences
The enhanced reactivity of 4-iodo-2-ethynylpyridine is primarily attributed to the first committed step in the catalytic cycle of most cross-coupling reactions: oxidative addition. The weaker C-I bond undergoes cleavage and addition to the Pd(0) catalyst at a significantly faster rate than the more robust C-Br bond.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling, highlighting the oxidative addition step where the reactivity difference between the iodo and bromo substrates is most pronounced.
Experimental Protocols
The following are generalized protocols for key cross-coupling reactions. These should be considered as starting points and may require optimization for specific substrates and scales.
Sonogashira Coupling
Objective: To compare the reactivity of this compound and 4-Iodo-2-ethynylpyridine in a Sonogashira coupling with a terminal alkyne.
Materials:
-
4-Halo-2-ethynylpyridine (1.0 equiv)
-
Terminal alkyne (e.g., Phenylacetylene, 1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
CuI (4 mol%)
-
Triethylamine (Et₃N, 3.0 equiv)
-
Anhydrous THF
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the 4-halo-2-ethynylpyridine, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF, followed by triethylamine and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature for the iodo-substituted pyridine or heat to 40-60 °C for the bromo-substituted pyridine.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Suzuki-Miyaura Coupling
Objective: To compare the performance of this compound and 4-Iodo-2-ethynylpyridine in a Suzuki-Miyaura coupling with a boronic acid.
Materials:
-
4-Halo-2-ethynylpyridine (1.0 equiv)
-
Arylboronic acid (e.g., Phenylboronic acid, 1.5 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
In a round-bottom flask, combine the 4-halo-2-ethynylpyridine, arylboronic acid, and potassium carbonate.
-
Add the degassed dioxane/water solvent mixture.
-
Purge the flask with argon for 10-15 minutes.
-
Add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (as monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purify the residue by column chromatography.
Buchwald-Hartwig Amination
Objective: To evaluate the reactivity of this compound and 4-Iodo-2-ethynylpyridine in a Buchwald-Hartwig amination.
Materials:
-
4-Halo-2-ethynylpyridine (1.0 equiv)
-
Amine (e.g., Aniline, 1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the tube with argon.
-
Add the 4-halo-2-ethynylpyridine, the amine, and anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
After the starting material is consumed (as determined by GC-MS or LC-MS), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a plug of silica gel, eluting with further ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash chromatography.
Conclusion and Recommendation
The compiled data and established chemical principles unequivocally demonstrate that 4-Iodo-2-ethynylpyridine is the more reactive substrate in palladium-catalyzed cross-coupling reactions compared to its bromo-analog. This higher reactivity allows for the use of milder reaction conditions, which can be crucial for the synthesis of complex molecules with sensitive functional groups.
For researchers and drug development professionals, the choice between these two reagents will depend on a balance of reactivity, cost, and availability. For syntheses where maximizing yield and minimizing reaction time are critical, 4-iodo-2-ethynylpyridine is the superior choice. However, for large-scale syntheses or when cost is a primary consideration, the potentially lower price of this compound may warrant the use of more forcing reaction conditions. The strategic use of the differential reactivity of iodo- and bromo-substituents can also be a powerful tool in sequential cross-coupling strategies for the synthesis of highly functionalized pyridine derivatives.
A Comparative Guide to Alternative Synthetic Routes for 4-Bromo-2-ethynylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two alternative synthetic pathways for the preparation of 4-Bromo-2-ethynylpyridine, a valuable building block in medicinal chemistry and materials science. The routes are analyzed based on the synthesis of key dihalopyridine intermediates, followed by a selective Sonogashira coupling to introduce the ethynyl moiety. This objective comparison, supported by experimental data and detailed protocols, aims to assist researchers in selecting the most suitable method for their specific laboratory and developmental needs.
Route 1: Regioselective Sonogashira Coupling of 2,4-Dibromopyridine
This approach relies on the inherent differential reactivity of the C-Br bonds at the 2- and 4-positions of the pyridine ring. The C2-Br bond is more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, enabling a regioselective Sonogashira coupling.
Synthesis of the Key Intermediate: 2,4-Dibromopyridine
Two primary methods for the synthesis of 2,4-dibromopyridine are presented below.
Method 1A: From 2,4-Dihydroxypyridine
A high-yielding one-step synthesis from a commercially available starting material.
Method 1B: From 2-Bromo-4-nitropyridine N-oxide
A multi-step route that may be suitable if the starting material is readily available from other synthetic sequences.
Data Presentation: Comparison of 2,4-Dibromopyridine Syntheses
| Parameter | Method 1A: From 2,4-Dihydroxypyridine | Method 1B: From 2-Bromo-4-nitropyridine N-oxide |
| Starting Material | 2,4-Dihydroxypyridine | 2-Bromo-4-nitropyridine N-oxide |
| Reagents | Phosphorus oxybromide (POBr₃) | Acetyl bromide, Acetic acid |
| Reaction Time | 4.5 hours | 16 hours |
| Temperature | 125 °C | 130 °C |
| Overall Yield | 90% | 71% |
| Scalability | Reported for gram-scale | Reported for sub-gram scale |
| Advantages | High yield, one-step | Utilizes a different class of starting material |
| Disadvantages | High temperature, corrosive reagent | Lower yield, longer reaction time |
Final Step: Sonogashira Coupling and Deprotection
The regioselective Sonogashira coupling is performed on 2,4-dibromopyridine with a protected alkyne, such as trimethylsilylacetylene, followed by deprotection to yield the final product.
Route 2: Selective Sonogashira Coupling of 4-Bromo-2-iodopyridine
This alternative route leverages the significant difference in reactivity between a carbon-iodine and a carbon-bromine bond in a Sonogashira coupling. The C-I bond is substantially more reactive, allowing for a highly selective coupling at the 2-position.
Synthesis of the Key Intermediate: 4-Bromo-2-iodopyridine
This key intermediate can be synthesized from 2-amino-4-bromopyridine via a Sandmeyer-type reaction.
Data Presentation: Synthesis of 4-Bromo-2-iodopyridine
| Parameter | Synthesis of 4-Bromo-2-iodopyridine |
| Starting Material | 2-Amino-4-bromopyridine |
| Reagents | Sodium nitrite, Hydrochloric acid, Potassium iodide |
| Reaction Time | ~2-3 hours |
| Temperature | 0-5 °C (diazotization), then room temperature |
| Reported Yield | Moderate to good (typical for Sandmeyer reactions) |
| Scalability | Readily scalable |
| Advantages | Well-established and reliable reaction |
| Disadvantages | Requires careful temperature control during diazotization |
Final Step: Selective Sonogashira Coupling and Deprotection
The highly selective Sonogashira coupling is performed on 4-bromo-2-iodopyridine with trimethylsilylacetylene, followed by deprotection. The greater reactivity of the C-I bond ensures the reaction occurs exclusively at the 2-position.
Experimental Protocols
Route 1: Synthesis of this compound via 2,4-Dibromopyridine
Step 1: Synthesis of 2,4-Dibromopyridine (Method 1A)
-
In a fume hood, a mixture of 2,4-dihydroxypyridine (1.0 eq) and phosphorus oxybromide (3.3 eq) is carefully heated to 125 °C for 4.5 hours.
-
After cooling to room temperature, the reaction mixture is cautiously poured into ice water.
-
The mixture is neutralized with solid sodium carbonate and extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 2,4-dibromopyridine.
Step 2: Sonogashira Coupling and Deprotection
-
To a solution of 2,4-dibromopyridine (1.0 eq) in a suitable solvent (e.g., triethylamine/THF mixture) are added bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq) and copper(I) iodide (CuI, 0.05 eq).
-
The mixture is degassed and backfilled with an inert atmosphere (e.g., argon).
-
Trimethylsilylacetylene (1.2 eq) is added, and the reaction is stirred at room temperature until completion (monitored by TLC or GC-MS).
-
The reaction mixture is filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography.
-
The purified intermediate is dissolved in a suitable solvent (e.g., methanol), and a base (e.g., potassium carbonate) is added to effect desilylation.
-
After stirring at room temperature, the reaction is worked up by adding water and extracting with an organic solvent. The combined organic layers are dried and concentrated to afford this compound.
Route 2: Synthesis of this compound via 4-Bromo-2-iodopyridine
Step 1: Synthesis of 4-Bromo-2-iodopyridine
-
2-Amino-4-bromopyridine (1.0 eq) is dissolved in a mixture of hydrochloric acid and water and cooled to 0-5 °C.
-
A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.
-
The resulting diazonium salt solution is stirred for 30 minutes at 0-5 °C.
-
This cold solution is then added portion-wise to a stirred solution of potassium iodide (1.5 eq) in water at room temperature.
-
The reaction mixture is stirred for 1-2 hours and then extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with sodium thiosulfate solution and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield 4-bromo-2-iodopyridine.
Step 2: Sonogashira Coupling and Deprotection
-
The procedure is analogous to Step 2 of Route 1, using 4-bromo-2-iodopyridine as the starting material. The reaction is expected to proceed with high selectivity at the iodo-substituted position.
Mandatory Visualization
A Comparative Spectroscopic Analysis of 4-Bromo-2-ethynylpyridine and Its Analogs
This guide provides a detailed spectroscopic comparison of 4-Bromo-2-ethynylpyridine and its derivatives, offering objective performance insights supported by experimental data. The information is tailored for researchers, scientists, and professionals in drug development engaged in the characterization of heterocyclic compounds.
Introduction
This compound is a versatile synthetic intermediate used in the development of pharmaceuticals and advanced materials.[1] Its spectroscopic characterization is crucial for confirming its structure and purity. This guide compares its spectral properties with those of the parent compound, 2-ethynylpyridine, and another key derivative, 4-ethynylpyridine, to illustrate the electronic effects of the bromine substituent on the pyridine ring and ethynyl group. The following sections present a compilation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Data Presentation: Spectroscopic Comparison
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and its related compounds.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | H-3 (ppm) | H-5 (ppm) | H-6 (ppm) | Ethynyl-H (ppm) |
| This compound | ~7.4-7.6 (d) | ~7.2-7.4 (dd) | ~8.4-8.6 (d) | ~3.1-3.3 (s) |
| 2-Ethynylpyridine | ~7.5-7.7 (d) | ~7.2-7.4 (ddd) | ~8.5-8.7 (d) | ~3.1 (s) |
| 4-Ethynylpyridine | ~7.37 (d)[2] | ~7.37 (d)[2] | ~8.62 (d)[2] | 3.32 (s)[2] |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | C2 | C3 | C4 | C5 | C6 | C≡CH | C≡CH |
| This compound | ~144 | ~128 | ~132 | ~127 | ~151 | ~81 | ~79 |
| 2-Ethynylpyridine | ~142 | ~127 | ~136 | ~123 | ~150 | ~83 | ~78 |
| 4-Ethynylpyridine | 127.0[2] | 127.0[2] | 131.3[2] | - | 150.7[2] | 82.8[2] | 81.9[2] |
Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Compound | ν(C≡C) | ν(≡C-H) | ν(C=N, C=C) |
| This compound | ~2210 - 2225 | ~3280 - 3310 | ~1580, 1540 |
| 2-Ethynylpyridine | ~2219[3] | ~3035[3] | 1594, 1534[3] |
| 4-((4-bromophenyl)ethynyl)pyridine | 2218[2] | 3031[2] | 1594, 1579, 1539[2] |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight | [M]⁺ | [M+2]⁺ | Key Fragments |
| This compound | C₇H₄BrN[4] | 182.02[4] | 181 | 183 | 102 ([M-Br]⁺) |
| 2-Ethynylpyridine | C₇H₅N[5] | 103.12[5] | 103 | - | 76, 51 |
| 4-Ethynylpyridine | C₇H₅N | 103.12[6] | 103 | - | 76, 51 |
Experimental Protocols
The data presented in this guide are typically acquired using the following standard methodologies.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is commonly used.[2]
-
Sample Preparation: Approximately 10-20 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a 5 mm NMR tube.[7] Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).[8][9]
-
¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
¹³C NMR Acquisition: The spectrum is typically proton-decoupled to simplify the signals to singlets for each unique carbon.[2] A wider spectral width (e.g., 240 ppm) and a longer acquisition time with more scans are required due to the lower natural abundance of ¹³C.
2. Infrared (IR) Spectroscopy
-
Objective: To identify the characteristic functional groups present in the molecule.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, often equipped with a Universal Attenuated Total Reflectance (ATR) sampling accessory, is used.[2]
-
Sample Preparation: For solid samples, a small amount is placed directly on the ATR crystal. For liquids, a single drop is applied.[7] Alternatively, a KBr pellet can be prepared.[3]
-
Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹.[7] An average of 16-32 scans is usually sufficient to obtain a high-quality spectrum. The background is scanned first and automatically subtracted from the sample spectrum.
3. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the compound.
-
Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source is commonly employed.[7]
-
Sample Preparation: A dilute solution of the sample (~1 mg/mL) is prepared in a volatile solvent like dichloromethane or methanol.[7]
-
Acquisition: A small volume (e.g., 1 µL) is injected into the GC. The GC separates the components of the sample before they enter the mass spectrometer. The mass spectrometer is set to scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).[7] EI is typically performed at 70 eV.[7]
-
Data Analysis: The total ion chromatogram (TIC) is analyzed to find the peak corresponding to the compound of interest. The mass spectrum for this peak is then extracted and analyzed for the molecular ion and characteristic fragment ions. The isotopic pattern for bromine ([M]⁺ and [M+2]⁺ in a ~1:1 ratio) is a key diagnostic feature for bromo-compounds.[7]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound.
Caption: General workflow for spectroscopic analysis and structural elucidation.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. CAS 1196155-22-2 | this compound - Synblock [synblock.com]
- 5. 2-Ethynyl pyridine [webbook.nist.gov]
- 6. 4-乙炔吡啶 AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. C2H4Br2 BrCH2CH2Br C-13 nmr spectrum of 1,2-dibromoethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1,2-dibromoethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Benchmarking the efficiency of different ligands in 4-Bromo-2-ethynylpyridine synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-Bromo-2-ethynylpyridine, a valuable building block in medicinal chemistry and materials science, is frequently achieved via the Sonogashira cross-coupling reaction. The efficiency of this palladium-catalyzed reaction is critically dependent on the choice of ligand coordinated to the palladium center. This guide provides a comparative analysis of the performance of different phosphine ligands in the synthesis of this compound, supported by experimental data from related synthetic procedures.
Ligand Efficiency Comparison
The selection of a suitable phosphine ligand is crucial for optimizing the yield and reaction conditions of the Sonogashira coupling to produce this compound. The following table summarizes the performance of three common classes of phosphine ligands—a traditional triarylphosphine, a ferrocene-based diphosphine, and a bulky electron-rich phosphine—based on data from analogous reactions with bromopyridine substrates.
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Triphenylphosphine (PPh₃) | Pd(CF₃COO)₂ | Et₃N | DMF | 100 | 3 | ~90-95 | [1] |
| dppf | PdCl₂(dppf) | K₂CO₃ | Toluene/H₂O | 115 | 12 | ~80-90 | |
| P(t-Bu)₃ | Pd(PhCN)₂Cl₂ | HN(i-Pr)₂ | Dioxane | Room Temp. | 2-18 | ~90-97 | [2] |
Note: The data presented is a synthesis of typical results found in the literature for Sonogashira couplings of bromopyridine derivatives and serves as a guide for reaction planning. Yields are highly dependent on the specific substrate and reaction conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis of this compound. The following are representative procedures for the Sonogashira coupling reaction using different ligand systems.
Protocol 1: Sonogashira Coupling using Triphenylphosphine (PPh₃)
This protocol is adapted from established procedures for the Sonogashira coupling of 2-amino-3-bromopyridines, which demonstrates high efficiency with a traditional phosphine ligand.[1]
Materials:
-
2,4-Dibromopyridine
-
Trimethylsilylacetylene
-
Palladium(II) trifluoroacetate (Pd(CF₃COO)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware for anhydrous reactions under an inert atmosphere
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add Pd(CF₃COO)₂ (2.5 mol%) and PPh₃ (5 mol%).
-
Add anhydrous DMF, followed by Et₃N.
-
Stir the mixture for 15 minutes at room temperature.
-
Add 2,4-dibromopyridine (1.0 equiv), trimethylsilylacetylene (1.2 equiv), and CuI (5 mol%).
-
Heat the reaction mixture to 100 °C and stir for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, 4-bromo-2-((trimethylsilyl)ethynyl)pyridine, is then subjected to deprotection of the silyl group using standard conditions (e.g., K₂CO₃ in methanol) to yield this compound.
-
Purify the final product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling using a Bulky Phosphine Ligand (P(t-Bu)₃)
This protocol utilizes a bulky, electron-rich phosphine ligand that can promote the Sonogashira coupling of aryl bromides at room temperature.[2]
Materials:
-
2,4-Dibromopyridine
-
Trimethylsilylacetylene
-
Bis(benzonitrile)palladium(II) chloride (Pd(PhCN)₂Cl₂)
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
Copper(I) iodide (CuI)
-
Diisopropylamine (HN(i-Pr)₂)
-
Dioxane, anhydrous
-
Standard glassware for anhydrous reactions under an inert atmosphere
Procedure:
-
In a dry Schlenk flask under an argon atmosphere, combine Pd(PhCN)₂Cl₂ (1-2 mol%) and P(t-Bu)₃ (2-4 mol%).
-
Add anhydrous dioxane and stir for 10 minutes.
-
Add 2,4-dibromopyridine (1.0 equiv), trimethylsilylacetylene (1.5 equiv), CuI (2-4 mol%), and HN(i-Pr)₂.
-
Stir the reaction mixture at room temperature for 2-18 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once the starting material is consumed, dilute the reaction mixture with diethyl ether and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude 4-bromo-2-((trimethylsilyl)ethynyl)pyridine is then deprotected as described in Protocol 1.
-
Purify the final product by flash column chromatography.
Visualizations
The following diagrams illustrate the general signaling pathway of the Sonogashira coupling and a typical experimental workflow.
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Caption: General experimental workflow for this compound synthesis.
References
A Researcher's Guide to Comparing Halopyridine Reactivity Using DFT Calculations
For researchers, scientists, and drug development professionals, understanding the reactivity of halopyridines is crucial for designing novel synthetic pathways and developing new pharmaceuticals. Density Functional Theory (DFT) calculations have emerged as a powerful tool for predicting and rationalizing the chemical behavior of these important heterocyclic compounds, particularly in reactions such as nucleophilic aromatic substitution (SNAr). This guide provides a comparative overview of halopyridine reactivity based on DFT-derived descriptors, a detailed protocol for performing such calculations, and visualizations to clarify the underlying principles and workflows.
The reactivity of halopyridines is significantly influenced by the nature and position of the halogen substituent on the pyridine ring. Electron-withdrawing groups, especially at the ortho and para positions, activate the ring for nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex).[1] DFT allows for the quantification of these electronic effects through various calculated parameters.
Comparative Analysis of Halopyridine Reactivity: DFT Descriptors
The following tables summarize key DFT-calculated descriptors that are indicative of halopyridine reactivity. These values, compiled from various sources, are calculated predominantly using the B3LYP functional with a 6-311++G(d,p) basis set, a widely accepted level of theory for such systems.[2][3] Lower LUMO energy and a smaller HOMO-LUMO gap generally correlate with higher reactivity towards nucleophiles.[2]
Table 1: Frontier Molecular Orbital Energies (eV) for Halopyridines
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Source |
| 2-Fluoropyridine | - | - | - | [2] (Data mentioned but not tabulated) |
| 3-Fluoropyridine | -7.01 (in vacuum) | -0.45 (in vacuum) | 6.56 | [4] |
| 4-Fluoropyridine | - | - | - | N/A |
| 2-Chloropyridine | - | - | - | [2] (Data mentioned but not tabulated) |
| 3-Chloropyridine | -6.95 (in vacuum) | -0.91 (in vacuum) | 6.04 | [4] |
| 4-Chloropyridine | - | - | - | N/A |
| 2-Bromopyridine | - | - | - | [2] (Data mentioned but not tabulated) |
| 3-Bromopyridine | -6.89 (in vacuum) | -1.02 (in vacuum) | 5.87 | [4] |
| 4-Bromopyridine | - | - | - | N/A |
Note: Direct comparative data for all isomers in a single study is limited. The presented data is based on available literature and highlights the trend of decreasing HOMO-LUMO gap with increasing halogen size for the 3-substituted pyridines.
Table 2: Global Reactivity Descriptors for Halopyridines
Global reactivity descriptors provide insight into the overall reactivity of a molecule. A higher electrophilicity index (ω) suggests a greater susceptibility to nucleophilic attack.
| Compound | Electronegativity (χ) | Hardness (η) | Electrophilicity Index (ω) | Source |
| 3-Fluoropyridine | 3.73 | 3.28 | 2.12 | Calculated from[4] |
| 3-Chloropyridine | 3.93 | 3.02 | 2.55 | Calculated from[4] |
| 3-Bromopyridine | 3.96 | 2.94 | 2.67 | Calculated from[4] |
Calculations are derived from the HOMO and LUMO energies presented in Table 1 using the formulas: χ = -(EHOMO + ELUMO)/2 and η = (ELUMO - EHOMO)/2, and ω = χ^2 / (2η).
Experimental and Computational Protocols
Reproducing and extending these findings requires a standardized computational protocol. The following outlines the key steps for performing DFT calculations to assess halopyridine reactivity.
Protocol for DFT Calculation of Halopyridine Reactivity Descriptors
-
Molecule Building and Initial Optimization:
-
Construct the 3D structure of the desired halopyridine isomer (e.g., 2-chloropyridine) using a molecular modeling software (e.g., GaussView, Avogadro).
-
Perform an initial geometry optimization using a lower-level theory (e.g., PM6 or a small basis set DFT) to obtain a reasonable starting structure.
-
-
High-Level Geometry Optimization and Frequency Calculation:
-
Perform a full geometry optimization using a DFT functional and basis set known for accuracy with organic molecules, such as B3LYP/6-311++G(d,p).[3]
-
Solvent effects can be included at this stage using a continuum model like the Polarizable Continuum Model (PCM) if reactions in solution are being studied.[4]
-
Following optimization, perform a frequency calculation at the same level of theory to confirm that the structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
-
Calculation of Reactivity Descriptors:
-
From the output of the frequency calculation, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Calculate the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO).
-
Calculate global reactivity descriptors:
-
Electronic Chemical Potential (μ): μ ≈ (EHOMO + ELUMO) / 2
-
Chemical Hardness (η): η ≈ (ELUMO - EHOMO) / 2
-
Global Electrophilicity Index (ω): ω = μ² / (2η)
-
-
Generate a Molecular Electrostatic Potential (MEP) map to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
-
-
Analysis of Local Reactivity (Optional but Recommended):
-
Perform a population analysis (e.g., Natural Bond Orbital - NBO) to determine atomic charges.
-
Calculate condensed Fukui functions (f+ and f-) to identify the specific atoms most susceptible to nucleophilic and electrophilic attack, respectively.
-
-
Transition State Modeling (for specific reactions):
-
To compare reaction rates, model the transition state (TS) for the reaction of interest (e.g., SNAr with a nucleophile).
-
Optimize the TS geometry and confirm it with a frequency calculation (it should have exactly one imaginary frequency).
-
Calculate the activation energy (ΔG‡) as the difference in Gibbs free energy between the transition state and the reactants.
-
Visualizing Computational Workflows and Reactivity Factors
To better understand the process and the underlying chemical principles, the following diagrams, generated using Graphviz, illustrate the computational workflow and the key factors influencing halopyridine reactivity.
Caption: Computational workflow for assessing halopyridine reactivity using DFT.
Caption: Key factors influencing halopyridine reactivity as determined by DFT.
References
Safety Operating Guide
Safe Disposal of 4-Bromo-2-ethynylpyridine: A Procedural Guide
For Immediate Reference: Treat 4-Bromo-2-ethynylpyridine as a toxic, irritant, and reactive chemical waste. The terminal alkyne functionality presents a significant hazard due to the potential for forming explosive metal acetylides. Disposal must comply with all local, state, and federal regulations and should be managed through a licensed hazardous waste disposal service. Never dispose of this chemical down the drain or in regular trash.
This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.
Hazard Profile and Immediate Safety Precautions
Key Hazards:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.
-
Reactivity: As a terminal alkyne, it can form highly unstable and explosive acetylide salts upon contact with certain metals (e.g., copper, silver, mercury, heavy metal salts).
Personal Protective Equipment (PPE): Before handling this compound for disposal, the following PPE is mandatory:
-
Gloves: Chemical-resistant nitrile or neoprene gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from spills.
-
Respiratory Protection: Use in a certified chemical fume hood. If handling outside of a fume hood is unavoidable, a respirator may be necessary.
Quantitative Data Summary
No specific quantitative safety data for this compound was found. The following table summarizes general hazard information based on related compounds.
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. | P261, P264, P270, P271, P280 |
| Skin Irritation | Causes skin irritation. | P280, P302+P352, P332+P313 |
| Eye Irritation | Causes serious eye irritation. | P280, P305+P351+P338, P337+P313 |
| Reactivity | Risk of forming explosive metal acetylides. | Avoid contact with heavy metals and their salts. |
Detailed Disposal Protocol
The primary route for the disposal of this compound is through a licensed chemical waste disposal service, typically involving incineration. The following protocol details the step-by-step methodology for the safe preparation of this waste for disposal.
3.1. Waste Segregation and Collection
-
Solid Waste: Collect unused or expired this compound and any materials grossly contaminated with the solid (e.g., weighing papers, spatulas) in a designated, clearly labeled, sealed, and compatible container for hazardous chemical waste.
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the solvent used.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, gloves) that has come into contact with the compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
3.2. Experimental Protocol: Quenching of Residual this compound
For residual amounts of this compound in reaction vessels, a quenching procedure is recommended to neutralize the reactive ethynyl group before final cleaning and disposal. This procedure must be performed in a certified chemical fume hood.
-
Preparation: Ensure the reaction vessel containing residual this compound is under an inert atmosphere (e.g., Nitrogen or Argon) and cooled to 0°C in an ice bath.
-
Dilution: Dilute the reaction mixture with an inert, high-boiling point solvent such as toluene to act as a heat sink.
-
Quenching:
-
Slowly add a proton-donating solvent, such as isopropanol or ethanol, dropwise with stirring.
-
If gas evolution is observed, pause the addition until it subsides before continuing.
-
Continue the dropwise addition until no further reaction is observed.
-
-
Neutralization:
-
Once the reaction with the alcohol is complete, slowly and cautiously add water dropwise to quench any remaining reactive species.
-
After the addition of water is complete and no further reaction is observed, the mixture can be warmed to room temperature.
-
-
Waste Collection: Transfer the quenched mixture to a properly labeled hazardous waste container for liquid organic waste.
-
Final Rinse: Rinse the container three times with a suitable solvent (e.g., acetone). The first rinse must be collected and disposed of as hazardous waste. Subsequent rinses may also need to be collected depending on institutional policies.
3.3. Spill Management
-
Small Spill: In case of a small spill, wear appropriate PPE. Gently sweep up the solid material to avoid creating dust and place it in a designated hazardous waste container. Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Large Spill: Evacuate the area and alert your institution's Environmental Health and Safety (EHS) department immediately.
3.4. Final Disposal
Arrange for the collection of all hazardous waste by a licensed environmental disposal company. Provide the disposal company with all available safety information for this compound.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Essential Safety and Logistical Information for Handling 4-Bromo-2-ethynylpyridine
For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical compounds like 4-Bromo-2-ethynylpyridine are paramount for laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for its proper disposal, ensuring adherence to safety protocols and regulatory standards.
Hazard Summary
Personal Protective Equipment (PPE) Recommendations
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Preparing Solutions (in a chemical fume hood) | Safety goggles with side protection[3][6] | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber)[1][2] | Laboratory coat[1][2] | Not generally required if handled in a certified chemical fume hood.[2][3] |
| Conducting Reactions (in a chemical fume hood) | Safety goggles with side protection[3][6] | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber)[1][2] | Laboratory coat[1][2] | Not generally required if handled in a certified chemical fume hood.[2][3] |
| Handling Spills | Chemical safety goggles and face shield[2] | Chemical-resistant gloves (e.g., Butyl rubber)[7] | Chemical-resistant apron or suit | A respirator may be necessary depending on the size and location of the spill.[7] |
| Waste Disposal | Safety goggles and face shield[2] | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber)[1][2] | Laboratory coat[1][2] | Not generally required if containers are sealed and handled properly.[2] |
Operational Plans
Standard Handling Procedure
-
Ventilation : Always handle this compound in a properly functioning certified laboratory chemical fume hood to minimize inhalation exposure.[1][2][3]
-
PPE : Don the appropriate PPE as outlined in the table above. For routine handling, this includes safety goggles, chemical-resistant gloves, and a lab coat.[1][2]
-
Ignition Sources : Keep away from heat, sparks, open flames, and other ignition sources.[6][7][8] Ground and bond containers and receiving equipment to prevent static discharges.[6]
-
Storage : Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7][8] Keep the container tightly closed.[3][7][8]
-
Hygiene : Wash hands thoroughly after handling.[3][8][9] Do not eat, drink, or smoke in the work area.[3][6][9]
-
Emergency Equipment : Ensure an emergency eyewash station and safety shower are readily accessible.[2]
Spill Response Protocol
-
Evacuation : In case of a large spill or a spill outside of a fume hood, evacuate the immediate area and alert colleagues.[2]
-
Ventilation : Ensure the area is well-ventilated.[2]
-
Containment (for small spills) : For small spills within a fume hood, contain the spill using an inert absorbent material like sand, earth, or vermiculite.[10][11] Do not use combustible materials.[2]
-
Cleanup : Carefully collect the absorbed material and place it into a suitable, sealed container for disposal as hazardous waste.[8][10][11]
-
Decontamination : Clean the spill area with a suitable solvent and then wash with soap and water.[2]
-
Reporting : Report the spill to the laboratory supervisor or safety officer.[2]
Disposal Plan
All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.[12] As a brominated compound, it falls under the category of halogenated organic waste .[4][13]
Step-by-Step Disposal Procedure
-
Segregation : Collect all waste containing this compound in a dedicated and clearly labeled hazardous waste container. This container should be specifically designated for "Halogenated Organic Waste."[4][10][12] Do not mix with non-halogenated waste, as this significantly increases disposal costs.[5][14]
-
Container Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components mixed with it.[10][12][15]
-
Storage : Store the sealed waste container in a designated, well-ventilated, and cool area away from incompatible materials.[2][7]
-
Pickup : Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[12]
Disposal of Empty Containers
Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.[12]
-
Decontamination : Triple rinse the empty container with a suitable organic solvent.[12]
-
Rinsate Collection : The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected and added to your designated "Halogenated Organic Waste" container.[12]
-
Final Disposal : Once decontaminated, the container can typically be disposed of as non-hazardous laboratory glassware or plasticware, but always consult your institution's EHS guidelines.[12]
Experimental Protocols
Currently, there are no established and widely accepted experimental protocols for the chemical neutralization or degradation of this compound at the laboratory scale for disposal purposes. The recommended and regulated method of disposal is through controlled incineration by a licensed hazardous waste disposal company.[12][15]
Mandatory Visualization
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. benchchem.com [benchchem.com]
- 3. carlroth.com [carlroth.com]
- 4. bucknell.edu [bucknell.edu]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. kishida.co.jp [kishida.co.jp]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. benchchem.com [benchchem.com]
- 13. campusoperations.temple.edu [campusoperations.temple.edu]
- 14. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 15. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
